Egfr-IN-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUQSZKEPSXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FN9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Characterizing the Target Specificity and Selectivity of EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule inhibitor with its intended target is paramount. This guide provides an in-depth overview of the experimental methodologies and data presentation required to thoroughly characterize the target specificity and selectivity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. While this document is structured as a comprehensive guide, it is important to note that a specific inhibitor designated "Egfr-IN-5" was not found in the public domain at the time of this writing. Therefore, the principles and protocols outlined herein are presented as a general framework for the evaluation of any EGFR-targeting compound.
The EGFR Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, growth, and differentiation.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[2][4] Aberrant activation of EGFR signaling, through mutation or overexpression, is a key driver in the development and progression of numerous cancers, making it a well-established therapeutic target.[5][6]
Quantitative Assessment of Target Specificity and Selectivity
The efficacy of an EGFR inhibitor is determined by its ability to potently inhibit the target kinase, while its safety profile is largely dependent on its selectivity, or lack of activity, against other kinases. The following tables provide a template for summarizing the key quantitative data for a novel EGFR inhibitor.
Table 1: Biochemical Potency Against EGFR Variants
| Kinase Target | IC50 (nM) | Assay Method |
| EGFR (Wild-Type) | Value | e.g., ADP-Glo |
| EGFR (L858R) | Value | e.g., ADP-Glo |
| EGFR (T790M) | Value | e.g., ADP-Glo |
| EGFR (Exon 19 del) | Value | e.g., ADP-Glo |
Table 2: Kinase Selectivity Profile
| Kinase | IC50 (nM) | Fold Selectivity (vs. EGFR WT) |
| EGFR | Value | 1 |
| HER2 (ErbB2) | Value | Value |
| HER4 (ErbB4) | Value | Value |
| SRC | Value | Value |
| ABL | Value | Value |
| ... (representative panel of kinases) | ... | ... |
Table 3: Cellular Activity
| Cell Line | EGFR Status | Assay | IC50 (nM) |
| A431 | WT (overexpressed) | p-EGFR Inhibition | Value |
| A431 | WT (overexpressed) | Proliferation (e.g., MTT) | Value |
| H1975 | L858R/T790M | p-EGFR Inhibition | Value |
| H1975 | L858R/T790M | Proliferation (e.g., MTT) | Value |
| HCC827 | Exon 19 del | p-EGFR Inhibition | Value |
| HCC827 | Exon 19 del | Proliferation (e.g., MTT) | Value |
Detailed Experimental Protocols
Precise and reproducible experimental design is crucial for the accurate characterization of an inhibitor. The following sections detail generalized protocols for key assays.
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR enzyme (and other kinases for selectivity profiling)
-
Kinase substrate (e.g., Poly (Glu4,Tyr1) peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Protocol:
-
Prepare a 2X kinase reaction buffer containing the kinase and substrate.
-
In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a vehicle control.[7]
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This assay determines the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell lines (e.g., A431, H1975, HCC827)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Low-serum medium (0.1% FBS)
-
Test inhibitor
-
EGF
-
Lysis buffer
-
Phospho-EGFR and Total EGFR antibodies
-
In-Cell ELISA Kit or reagents for Western blotting
Protocol (In-Cell ELISA):
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Serum-starve the cells by incubating in low-serum media for 16-18 hours.[8]
-
Treat the cells with serially diluted test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[8]
-
Fix, permeabilize, and block the cells according to the In-Cell ELISA kit manufacturer's protocol.
-
Incubate with primary antibodies against phospho-EGFR or total EGFR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Normalize the phospho-EGFR signal to the total EGFR signal and determine the IC50 value.
This assay measures the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor or DMSO.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value.
Experimental Workflow and Logic
The characterization of a novel EGFR inhibitor follows a logical progression from biochemical validation to cellular and, ultimately, in vivo studies.
Conclusion
A thorough and systematic evaluation of target specificity and selectivity is a cornerstone of modern drug discovery. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive profile of a novel EGFR inhibitor. This data is essential for establishing a clear structure-activity relationship, predicting potential on-target efficacy and off-target toxicities, and ultimately guiding the progression of a compound from a promising lead to a clinical candidate. The methodologies and data presentation formats provided in this guide offer a robust framework for achieving these critical objectives in the development of next-generation EGFR-targeted therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com.cn [promega.com.cn]
- 8. rsc.org [rsc.org]
Erlotinib's Binding Affinity to EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding affinity of Erlotinib to the Epidermal Growth Factor Receptor (EGFR). Erlotinib is a reversible, ATP-competitive tyrosine kinase inhibitor that targets EGFR, a key regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4][5] This document details the quantitative binding data of Erlotinib to various forms of EGFR, provides step-by-step experimental protocols for determining these values, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of Erlotinib to EGFR
The binding affinity of Erlotinib to EGFR is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values are crucial for understanding the potency and selectivity of the drug. Erlotinib's affinity can vary depending on the mutational status of the EGFR kinase domain.
| EGFR Variant | Cell Line | IC50 (nM) | Reference |
| Wild-type EGFR | - | 2 | [6] |
| EGFR (L858R mutant) | H3255 | 12 | [7] |
| EGFR (exon 19 deletion) | PC-9 | 7 | [7] |
| EGFR (L858R mutant) | - | 0.25 | [8] |
| EGFR (T790M mutant) | PC-9ER | >10,000 | [7] |
| EGFR (T790M mutant) | H1975 | >10,000 | [7] |
Mechanism of Action
Erlotinib functions by competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of EGFR.[2][3] This reversible binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[2] By inhibiting EGFR phosphorylation, Erlotinib effectively blocks pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cancer cell proliferation and survival.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and cellular effects of Erlotinib on EGFR.
Biochemical Kinase Assay: LanthaScreen™ TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity by Erlotinib.
Materials:
-
Recombinant EGFR kinase domain (e.g., EGFR (L858R))
-
Fluorescein-labeled poly-GT peptide substrate
-
ATP
-
Erlotinib
-
LanthaScreen™ Eu-PY20 antibody
-
TR-FRET dilution buffer
-
384-well assay plates
Procedure:
-
Prepare Kinase and Substrate Solution: Dilute the EGFR kinase and the fluorescein-poly-GT substrate in the TR-FRET dilution buffer to the desired concentrations.
-
Prepare Erlotinib Dilutions: Perform a serial dilution of Erlotinib in DMSO and then dilute in the assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 5 µL of the diluted Erlotinib or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing the Eu-PY20 antibody and EDTA.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 615 nm (europium). The TR-FRET ratio (615/520) is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the Erlotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Erlotinib on the viability of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Erlotinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Erlotinib or vehicle control and incubate for 48-72 hours.[10][11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Erlotinib concentration and fit the data to determine the IC50 value.
Visualizations
EGFR Signaling Pathway
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
In-Depth Technical Guide: Downstream Signaling Pathway Effects of Egfr-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-5 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against both wild-type and clinically relevant mutant forms of the receptor. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its impact on the canonical RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. This document includes quantitative data on the inhibitory activity of this compound, detailed experimental protocols for assessing its cellular effects, and visual representations of the targeted signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting the kinase activity of EGFR. Dysregulation of EGFR signaling is a critical driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound has been characterized by its potent inhibition of wild-type EGFR as well as clinically significant mutants, including those conferring resistance to first and second-generation EGFR inhibitors.
Quantitative Inhibition Profile of this compound
The inhibitory activity of this compound has been quantified against several forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. This data highlights the potency of this compound against various EGFR isoforms.
| Target Enzyme | IC50 (nM) |
| EGFR (Wild-Type) | 10.4 |
| EGFR (L858R) | 1.1 |
| EGFR (L858R/T790M) | 34 |
| EGFR (L858R/T790M/C797S) | 7.2 |
Core Downstream Signaling Pathways Affected by this compound
EGFR activation triggers a cascade of intracellular signaling events that regulate key cellular processes such as proliferation, survival, and migration. The two primary signaling axes downstream of EGFR are the MAPK and PI3K/AKT pathways. This compound, by inhibiting the kinase activity of EGFR, effectively dampens these downstream signals.
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
The MAPK pathway is a crucial regulator of cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the recruitment and activation of the guanine nucleotide exchange factor SOS. SOS, in turn, activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression. Inhibition of EGFR by this compound is expected to lead to a significant reduction in the phosphorylation levels of ERK.
The PI3K-AKT Signaling Pathway
The PI3K/AKT pathway is central to cell survival and inhibition of apoptosis. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This co-localization at the plasma membrane leads to the phosphorylation and activation of AKT. Activated AKT (p-AKT) phosphorylates a multitude of downstream targets to promote cell survival and inhibit pro-apoptotic proteins. Treatment with this compound is anticipated to decrease the levels of phosphorylated AKT.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Downstream signaling pathways inhibited by this compound.
Experimental Workflow Diagrams
Caption: Western blot workflow for analyzing protein phosphorylation.
Caption: Workflow for a cell proliferation assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the downstream effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR.
-
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the recombinant EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated Downstream Proteins
This method is used to determine the effect of this compound on the phosphorylation status of key downstream signaling proteins like AKT and ERK in a cellular context.
-
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, H1975)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cells.
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the this compound dilutions or DMSO (vehicle control).
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
-
Conclusion
This compound is a potent inhibitor of EGFR and its clinically relevant mutants. By targeting the kinase activity of the receptor, this compound effectively blocks the downstream MAPK and PI3K/AKT signaling pathways, which are critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar targeted therapies. Further studies are warranted to fully elucidate the complete downstream signaling network affected by this inhibitor and to evaluate its efficacy in preclinical and clinical settings.
In Vitro Activity of Gefitinib in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The document details its mechanism of action, quantitative inhibitory effects on various cancer cell lines, and the experimental protocols used for its evaluation.
Core Concept: Mechanism of Action
Gefitinib is a small-molecule inhibitor that targets the tyrosine kinase domain of EGFR.[1] By competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, Gefitinib inhibits EGFR autophosphorylation.[2][3] This blockade prevents the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[2][4][5] Gefitinib has demonstrated particular efficacy in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, which render the cancer cells dependent on EGFR signaling for their growth and survival.[2]
Quantitative Data: In Vitro Inhibitory Activity
The anti-proliferative activity of Gefitinib is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The sensitivity to Gefitinib varies significantly across different cancer cell lines, often correlating with their EGFR mutation status.
Table 1: IC50 Values of Gefitinib in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.013 | [6] |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.077 | [6] |
| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 31.0 | [7] |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 21.46 | [8] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 (Resistant) | [9] |
| HT-29 | Colorectal Cancer | Wild-Type | 21.43 | [8] |
| HUTU-80 | Duodenal Cancer | Not Specified | 21.43 | [8] |
| NR6W | Fibroblast (High EGFR) | Wild-Type | Not Specified | [8] |
| NR6M | Fibroblast (EGFRvIII) | Mutant | Not Specified | [8] |
*Note: For NR6W and NR6M cell lines, specific IC50 values for growth inhibition were not provided in the source, but the IC50 for inhibition of PLC-γ phosphorylation was 27 nM and 369 nM, respectively.[8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway and a standard experimental workflow for assessing the in vitro activity of an EGFR inhibitor like Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: In vitro workflow for evaluating Gefitinib's activity.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of Gefitinib and to calculate its IC50 value. The assay measures the metabolic activity of viable cells.[9]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Gefitinib stock solution (dissolved in DMSO)[9]
-
96-well microtiter plates[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl)[10]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reading spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µl of complete culture medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the plates and add 100 µl of the medium containing the various concentrations of Gefitinib. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After incubation, add 10-20 µl of MTT solution to each well for a final concentration of approximately 0.5 mg/ml.[9][10]
-
Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Gefitinib concentration and use a non-linear regression model to determine the IC50 value.
Analysis of EGFR Signaling Pathway (Western Blot)
This protocol is used to assess the effect of Gefitinib on the phosphorylation status of EGFR and its key downstream signaling proteins, such as AKT and ERK.[4]
Materials:
-
Cancer cell lines
-
6-well plates or culture dishes
-
Gefitinib stock solution
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with desired concentrations of Gefitinib (e.g., 5 µM) for a specific duration (e.g., 24 hours).[12] An untreated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[12]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls (like β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
References
- 1. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. The Role of Gefitinib in Lung Cancer Treatment | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability through MTT assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
A comparative analysis of mechanisms, efficacy, and resistance profiles for researchers, scientists, and drug development professionals.
Note to the reader: The specific compound "Egfr-IN-5" requested for comparison could not be identified in publicly available scientific literature. Therefore, this guide provides a comprehensive overview and comparison of well-characterized classes of EGFR Tyrosine Kinase Inhibitors (TKIs), which will serve as a valuable resource for understanding the landscape of EGFR-targeted therapies.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4][5][6][7] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[8]
Classification and Mechanism of Action of EGFR TKIs
EGFR TKIs are small molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[9] They are broadly classified into different generations based on their chemical properties, binding mechanisms, and their efficacy against specific EGFR mutations.
First-Generation EGFR TKIs
First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that target common activating mutations like exon 19 deletions and the L858R point mutation.[8][10] Their efficacy is limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20.[11]
Second-Generation EGFR TKIs
Second-generation TKIs, including afatinib and dacomitinib, were developed to overcome the limitations of the first-generation inhibitors.[8] They are irreversible covalent inhibitors that form a bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[12] While they show activity against T790M-mutated EGFR, their clinical utility is often hampered by dose-limiting toxicities due to their inhibition of wild-type (WT) EGFR.
Third-Generation EGFR TKIs
Third-generation TKIs, such as osimertinib, represent a significant advancement in EGFR-targeted therapy. These are also irreversible covalent inhibitors but are designed to selectively target EGFR with the T790M resistance mutation while sparing WT EGFR, leading to a better therapeutic window.[11] However, resistance to third-generation TKIs can emerge, often through the C797S mutation, which prevents the covalent binding of these inhibitors.
Emerging and Fourth-Generation EGFR TKIs
To address resistance to third-generation TKIs, new strategies are being explored. These include the development of fourth-generation TKIs and allosteric inhibitors that bind to a different site on the EGFR kinase domain, thereby overcoming resistance mutations at the ATP-binding site.[8]
Quantitative Comparison of EGFR TKIs
The following table summarizes the inhibitory concentrations (IC50) of various EGFR TKIs against different EGFR genotypes. This data is crucial for understanding the potency and selectivity of these inhibitors.
| Inhibitor Class | Inhibitor | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR del19 (IC50, nM) | EGFR T790M (IC50, nM) | EGFR L858R/T790M (IC50, nM) | EGFR del19/T790M (IC50, nM) | EGFR C797S mutants (IC50, nM) |
| 1st Generation | Gefitinib | >1000 | ~20-50 | ~10-30 | >1000 | >1000 | >1000 | ~20-50 (if T790M is absent) |
| Erlotinib | ~100-200 | ~10-40 | ~5-20 | >1000 | >1000 | >1000 | ~10-40 (if T790M is absent) | |
| 2nd Generation | Afatinib | ~10 | ~0.5 | ~0.4 | ~10 | ~10 | ~10 | High (covalent binding blocked) |
| Dacomitinib | ~6 | ~1 | ~1 | ~10 | ~10 | ~10 | High (covalent binding blocked) | |
| 3rd Generation | Osimertinib | ~200-500 | ~10-20 | ~10-20 | ~1-10 | ~1-10 | ~1-10 | High (covalent binding blocked) |
| Allosteric | EAI045 | - | - | - | - | ~24 | ~24 | ~24 (in combination with covalent inhibitor) |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.
Experimental Protocols for EGFR TKI Evaluation
The characterization of EGFR TKIs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified EGFR kinase domains (WT and mutants).
Methodology:
-
Recombinant human EGFR kinase domains are incubated with the test inhibitor at various concentrations.
-
A substrate peptide and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the proliferation of cancer cell lines with different EGFR statuses.
Methodology:
-
Cancer cells (e.g., PC-9 for EGFR del19, H1975 for L858R/T790M) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test inhibitor and incubated for a period of time (typically 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blot Analysis of EGFR Signaling
Objective: To investigate the effect of an inhibitor on the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
Cancer cells are treated with the test inhibitor for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to assess the level of protein phosphorylation.
Visualizing EGFR Signaling and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in EGFR signaling and TKI action.
Caption: EGFR Signaling Pathway.
Caption: TKI Inhibition Mechanisms.
Caption: Evolution of TKI Resistance.
Conclusion and Future Directions
The development of EGFR TKIs has revolutionized the treatment of EGFR-mutant NSCLC. However, the emergence of drug resistance remains a significant clinical challenge. A deep understanding of the mechanisms of action of different TKI generations, their quantitative efficacy against various mutations, and the molecular basis of resistance is essential for the development of next-generation inhibitors and rational combination therapies. Future research will likely focus on allosteric inhibitors, combination strategies to overcome resistance, and the development of therapies for patients who have exhausted currently available targeted treatment options.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eGFR Calculator | National Kidney Foundation [kidney.org]
- 10. Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal growth factor receptor (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EGFR Inhibition in Non-Small Cell Lung Cancer Research
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-5" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the Epidermal Growth Factor Receptor (EGFR) as a therapeutic target in Non-Small Cell Lung Cancer (NSCLC), focusing on the mechanism of action of EGFR inhibitors, relevant preclinical data, and associated experimental protocols. This information is intended for researchers, scientists, and drug development professionals.
Introduction to EGFR in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] In normal cellular physiology, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain.[2][3] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are essential for normal cell function.[3][4]
In a significant subset of Non-Small Cell Lung Cancer (NSCLC) patients, mutations in the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell proliferation and tumor growth.[1][5][6] These "driver mutations" are most commonly found in the adenocarcinoma subtype of NSCLC and are more prevalent in certain populations, including non-smokers, women, and individuals of Asian ethnicity.[4][7][8] The two most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.[7][9] The discovery of these mutations has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of EGFR-mutant NSCLC.[6][10]
The EGFR Signaling Pathway in NSCLC
The EGFR signaling pathway is a complex network of protein interactions that ultimately dictates cell fate. Upon ligand binding and dimerization, EGFR undergoes autophosphorylation of specific tyrosine residues in its C-terminal tail.[3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.
Mechanism of Action of EGFR Inhibitors
EGFR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[11] This blockade of EGFR signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.
There are currently three generations of EGFR-TKIs, each with distinct characteristics:
-
First-Generation (Reversible): Gefitinib and erlotinib are reversible inhibitors that target both wild-type and mutant EGFR.[6]
-
Second-Generation (Irreversible): Afatinib and dacomitinib form covalent bonds with the kinase domain, leading to irreversible inhibition. They are also active against other ErbB family members.
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib is designed to selectively target the T790M resistance mutation, which often arises after treatment with first- or second-generation TKIs, while sparing wild-type EGFR.[12]
Quantitative Data on EGFR Inhibitors
The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. The following table summarizes representative IC50 values for various EGFR inhibitors against different EGFR genotypes.
| Compound | EGFR Genotype | IC50 (nM) | Cell Line |
| Gefitinib | Wild-Type | >1000 | A431 |
| L858R | 25 | H3255 | |
| Exon 19 Del | 5 | HCC827 | |
| Erlotinib | Wild-Type | ~2000 | A431 |
| L858R | 50 | NCI-H3255 | |
| Exon 19 Del | 2 | HCC827 | |
| Osimertinib | T790M | 1-15 | NCI-H1975 |
| L858R/T790M | <1 | PC-9 | |
| Wild-Type | 200-500 | Various |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from various preclinical studies.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used in the preclinical evaluation of EGFR inhibitors.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
Workflow:
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)
-
384-well microplate
-
-
Procedure: a. Add 5 µL of diluted recombinant EGFR kinase to each well of the microplate. b. Add 2.5 µL of the test compound at various concentrations (and a vehicle control). c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate. e. Incubate for 60 minutes at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Add the detection reagent and incubate as per the manufacturer's instructions. h. Read the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay assesses the effect of an EGFR inhibitor on the viability and proliferation of cancer cells.
Protocol (MTT Assay):
-
Cell Culture:
-
Culture NSCLC cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M) in appropriate media.
-
-
Procedure: a. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight. b. Treat the cells with serial dilutions of the EGFR inhibitor for 72 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
This technique is used to determine the effect of an EGFR inhibitor on the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.
Protocol:
-
Cell Treatment and Lysis: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat with the EGFR inhibitor for a specified time (e.g., 2 hours). d. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. e. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The targeting of EGFR with small molecule inhibitors has been a paradigm-shifting strategy in the management of EGFR-mutant NSCLC. Understanding the underlying biology of the EGFR signaling pathway and the mechanisms of action of these inhibitors is crucial for the continued development of more effective and durable therapies. The experimental protocols outlined in this guide provide a foundational framework for the preclinical evaluation of novel EGFR-targeted agents. As the landscape of NSCLC treatment continues to evolve, a deep technical understanding of EGFR-targeted therapies will remain essential for researchers and drug developers in the field.
References
- 1. EGFR gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 7. lung.org [lung.org]
- 8. EGFR stands for epidermal growth factor receptor. | EGFR Positive UK [egfrpositive.org.uk]
- 9. EGFR Mutation in Lung Cancer: Types, Treatment, Outlook [healthline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of a Third-Generation EGFR Inhibitor: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "Egfr-IN-5" did not yield any public data. Therefore, this guide utilizes Osimertinib (AZD9291) , a well-documented and clinically approved third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to fulfill the detailed requirements of this technical whitepaper. The data and methodologies presented herein pertain to Osimertinib.
Introduction: The Evolution of EGFR Inhibition in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations in its tyrosine kinase domain, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[3][4] This has led to the development of EGFR Tyrosine Kinase Inhibitors (TKIs) as a cornerstone of targeted cancer therapy.[3]
First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant efficacy in patients with tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation).[4][5] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6][7] Second-generation TKIs were developed to overcome this, but their increased activity against wild-type (WT) EGFR led to significant toxicities, such as skin rash and diarrhea.[1]
This clinical challenge necessitated the development of third-generation EGFR TKIs, designed to potently and selectively inhibit both the initial sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR.[6][7] Osimertinib (AZD9291) emerged as the leading candidate from this effort, revolutionizing the treatment landscape for EGFR-mutated NSCLC.[3][8] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Osimertinib.
Discovery of Osimertinib (AZD9291)
The drug discovery program for Osimertinib was initiated by AstraZeneca in 2009 with the goal of creating a third-generation EGFR inhibitor that could selectively target the T790M resistance mutation.[9][10] The development was a prime example of structure-based drug design.[3] The key objectives were to achieve:
-
High potency against both EGFR sensitizing mutations (EGFRm+) and the T790M double mutation.
-
High selectivity over wild-type EGFR to minimize toxicity.
-
Irreversible binding to the target to ensure sustained inhibition.
-
Favorable pharmacokinetic properties , including oral bioavailability and CNS penetration, as brain metastases are common in NSCLC patients.[11][12]
Starting from a screening of pyrimidine-based compounds, medicinal chemists optimized a lead compound to enhance its activity and selectivity profile.[3][6] This effort led to the identification of Osimertinib (AZD9291), a mono-anilino-pyrimidine compound, which was selected as the clinical candidate in 2012.[9][10] It features an indole group that fits into the ATP-binding pocket and an acrylamide group that forms a covalent bond with the Cysteine-797 residue, ensuring irreversible inhibition.[2][6][13]
Chemical Synthesis
The synthesis of Osimertinib involves a multi-step process. A common route involves the coupling of key intermediates to construct the core structure, followed by the introduction of the acrylamide warhead.
A reported synthetic route involves the reaction of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine with 3-chloropropanoyl chloride, followed by an in-situ elimination reaction to form the acrylamide moiety.[14]
Mechanism of Action
Osimertinib is an irreversible EGFR tyrosine kinase inhibitor.[7] It exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of mutant forms of EGFR.[15]
-
Covalent Binding: Osimertinib covalently binds to the Cysteine-797 (Cys797) residue within the ATP-binding site of the EGFR kinase domain.[2][6] This irreversible bond blocks ATP from binding, thereby preventing the autophosphorylation and activation of the receptor.[2]
-
Selective Inhibition: It is highly selective for EGFR harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[6] It has a significantly lower affinity for wild-type EGFR, which is the basis for its improved safety profile compared to earlier generation TKIs.[6][16] In vitro, Osimertinib has a ~200-fold higher affinity for the L858R/T790M mutant EGFR compared to wild-type EGFR.[16]
-
Downstream Pathway Inhibition: By blocking EGFR activation, Osimertinib effectively suppresses downstream signaling cascades that are critical for tumor cell proliferation and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]
Preclinical Development
Osimertinib underwent extensive preclinical evaluation to characterize its activity, selectivity, and in vivo efficacy.
In Vitro Activity
Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring various sensitizing and resistance mutations, with significantly less activity against wild-type EGFR.[6]
Table 1: In Vitro Potency of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) for Cell Growth Inhibition |
|---|---|---|
| PC-9 | Exon 19 deletion | 17 |
| H1975 | L858R / T790M | 15 |
Data sourced from representative studies.[17]
In Vivo Efficacy
In xenograft models using NSCLC cell lines, once-daily oral administration of Osimertinib resulted in significant, dose-dependent tumor regression.[6] Notably, it also showed superior brain penetration compared to other EGFR TKIs like gefitinib and afatinib, leading to sustained tumor regression in mouse brain metastases models.[11][12]
Table 2: Summary of Key Preclinical Findings
| Parameter | Finding | Reference |
|---|---|---|
| Target Selectivity | Potent inhibitor of EGFRm+ and T790M mutations, while sparing WT EGFR. | [6] |
| In Vivo Efficacy | Dose-dependent tumor regression in TKI-sensitizing and T790M xenograft models. | [6] |
| CNS Penetration | Greater penetration of the blood-brain barrier compared to gefitinib, rociletinib, and afatinib in preclinical models. | [11][12] |
| Metabolites | Two active metabolites, AZ5104 and AZ7550, circulate at ~10% of the parent compound concentration. |[16][18] |
Pharmacokinetics
The pharmacokinetic (PK) profile of Osimertinib has been well-characterized in both healthy volunteers and patients with NSCLC.
Table 3: Key Pharmacokinetic Parameters of Osimertinib (80 mg once daily)
| Parameter | Value |
|---|---|
| Time to Cmax (Tmax) | ~6 hours |
| Protein Binding | 95% |
| Volume of Distribution (Vd) | 918 L |
| Metabolism | Primarily via CYP3A-mediated oxidation and dealkylation. |
| Major Metabolites | AZ7550, AZ5104 (active) |
| Elimination Half-life (t½) | ~48 hours |
| Excretion | Feces (68%), Urine (14%) |
| Oral Clearance (CL/F) | 14.3 L/h |
Data compiled from DrugBank and clinical studies.[16][19]
Once-daily dosing leads to an approximately three-fold accumulation, reaching a steady state after 15 days.[19] While covariates such as body weight and ethnicity were found to have a statistically significant impact on PK, the effects were not deemed clinically relevant.[4][18]
Clinical Development
Osimertinib's clinical development was expedited due to its breakthrough therapy designation by the FDA in 2014.[9] Its efficacy and safety have been established in a series of pivotal clinical trials.
Table 4: Summary of Pivotal Clinical Trial Data for Osimertinib
| Trial (NCT ID) | Phase | Patient Population | Treatment Arms | Key Efficacy Outcome |
|---|---|---|---|---|
| AURA2 (NCT02094261) | II | EGFR T790M+ NSCLC (pre-treated) | Osimertinib 80 mg | ORR: 70% |
| AURA3 (NCT02151981) | III | EGFR T790M+ NSCLC (pre-treated) | Osimertinib 80 mg vs. Platinum-pemetrexed | Median PFS: 10.1 mo vs. 4.4 mo |
| FLAURA (NCT02296125) | III | Treatment-naïve, EGFRm+ NSCLC | Osimertinib 80 mg vs. Gefitinib or Erlotinib | Median PFS: 18.9 mo vs. 10.2 moMedian OS: 38.6 mo vs. 31.8 mo |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival. Data sourced from trial publications.[20][21][22]
The most common adverse events associated with Osimertinib include diarrhea, rash, dry skin, and nail toxicity.[15][19] While generally manageable, serious adverse events like interstitial lung disease (ILD)/pneumonitis and QTc interval prolongation have been reported.[15][16]
Mechanisms of Resistance to Osimertinib
Despite the profound efficacy of Osimertinib, acquired resistance inevitably develops.[5] Resistance mechanisms are broadly classified as either EGFR-dependent or EGFR-independent.
-
EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably C797S .[6][7][23] This mutation alters the cysteine residue to which Osimertinib covalently binds, preventing its irreversible inhibition.
-
EGFR-Independent: These mechanisms involve the activation of alternative "bypass" signaling pathways that circumvent the need for EGFR signaling. Common bypass pathways include:
Experimental Protocols
EGFR Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant EGFR kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type, L858R/T790M, etc.), ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compound (e.g., Osimertinib) serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate. b. Add 2.5 µL of 4x EGFR enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP solution. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. g. Measure luminescence using a plate reader.
-
Data Analysis: a. Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot percent inhibition versus the logarithm of compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Reagents and Materials: NSCLC cell lines (e.g., PC-9, H1975), complete growth medium (e.g., RPMI-1640 with 10% FBS), test compound serially diluted, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure: a. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. b. Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. e. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot cell viability versus the logarithm of compound concentration. c. Determine the IC₅₀ value by non-linear regression analysis.
Conclusion
The discovery and development of Osimertinib represent a landmark achievement in precision oncology. Through a rational, structure-based design approach, scientists created a highly potent and selective inhibitor that successfully addresses the primary mechanism of resistance to first- and second-generation EGFR TKIs. Its robust preclinical profile translated into remarkable clinical efficacy, establishing Osimertinib as the standard of care for first-line treatment of EGFR-mutated NSCLC and for patients who develop the T790M resistance mutation.[3][8][20] While acquired resistance to Osimertinib remains a clinical challenge, ongoing research into these resistance mechanisms is paving the way for the next wave of therapeutic strategies, including combination therapies and novel fourth-generation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osimertinib - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Designing the Next Generation of EGFR Inhibitors: A Technical Guide to Structural Analog Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous cancers. As a well-validated therapeutic target, the development of small molecule inhibitors targeting the EGFR kinase domain has been a major focus of oncology research. This has led to the approval of several generations of EGFR inhibitors. However, the emergence of drug resistance, often through mutations in the EGFR kinase domain, necessitates the continuous design and development of novel and more effective inhibitors. This technical guide provides an in-depth exploration of the principles and methodologies involved in the structural analog design of EGFR inhibitors, with a focus on common and effective scaffolds such as quinazoline, pyrimidine, and indole cores. While specific data on a compound designated "EGFR-IN-5" is not publicly available, this guide will utilize established examples from the literature to illustrate the core concepts of structure-activity relationship (SAR)-guided drug design.
The EGFR Signaling Pathway: A Complex Network
The EGFR signaling cascade is a complex network that regulates key cellular processes including proliferation, survival, differentiation, and migration.[1][2] Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[3][4] Understanding this intricate network is crucial for designing inhibitors that can effectively block these oncogenic signals.
Core Scaffolds in EGFR Inhibitor Design
The design of EGFR inhibitors has been dominated by a few key heterocyclic scaffolds that effectively mimic the binding of ATP to the kinase domain. Understanding the structure-activity relationships of these core structures is fundamental to designing novel analogs.
The Quinazoline Scaffold
The quinazoline core is a highly favorable scaffold for developing EGFR inhibitors due to its strong affinity for the ATP binding site.[1][5] First and second-generation inhibitors like Gefitinib and Erlotinib are based on this structure.
Structure-Activity Relationship (SAR) Highlights for Quinazoline Derivatives:
-
C4-Anilino Group: Essential for binding to the hinge region of the kinase domain. Substitutions on the aniline ring significantly impact potency and selectivity.
-
C6 and C7 Positions: Modifications at these positions can enhance binding affinity and modulate pharmacokinetic properties. For example, the introduction of a methoxy group at C7 is a common feature.
-
Michael Acceptors: The addition of a Michael acceptor group, such as an acrylamide moiety, at the C6 or C7 position can lead to irreversible binding to a cysteine residue (Cys797) in the active site, a strategy employed by second-generation inhibitors like Afatinib.
The Pyrimidine Scaffold
The pyrimidine scaffold is another privileged structure in the design of kinase inhibitors, including those targeting EGFR.[2][6] This core is present in the third-generation inhibitor, Osimertinib, which is effective against the T790M resistance mutation.
Structure-Activity Relationship (SAR) Highlights for Pyrimidine Derivatives:
-
2,4-Diaminopyrimidine Core: This arrangement is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket.
-
C5-Substitution: The introduction of specific moieties at the C5 position can confer selectivity for mutant forms of EGFR.
-
Indole Group: The presence of a substituted indole group, as seen in Osimertinib, is critical for targeting the T790M mutant.[7]
The Indole Scaffold
The indole nucleus is a versatile scaffold found in a number of biologically active compounds, including EGFR inhibitors.[8][9][10] It can be a central component or a key substituent on other core structures.
Structure-Activity Relationship (SAR) Highlights for Indole-Containing Inhibitors:
-
Position of Substitution: The biological activity of indole-based inhibitors is highly dependent on the substitution pattern on the indole ring.
-
Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, contributing to the binding affinity.
-
Hydrophobic Interactions: The bicyclic nature of the indole ring allows for significant hydrophobic interactions within the active site.
Quantitative Data on EGFR Inhibitor Analogs
The following tables summarize the in vitro activity of representative EGFR inhibitor analogs from the literature, illustrating the impact of structural modifications on their potency.
Table 1: In Vitro Activity of Quinazoline-Based EGFR Inhibitors
| Compound | R1 (at C4-aniline) | R2 (at C6) | R3 (at C7) | EGFR WT IC50 (nM) | A549 (Cell Line) IC50 (µM) |
| Gefitinib | 3-chloro-4-fluoro | H | OCH3 | 27.06 | >10 |
| Analog 1 | 3-ethynyl | H | OCH3 | 1.5 | 0.008 |
| Analog 2 | 3-bromo | H | OCH3 | 3.3 | 0.015 |
| Analog 3 | 3-chloro-4-fluoro | OCH2CH2OH | OCH3 | 45 | 1.2 |
Data is illustrative and compiled from various public sources.
Table 2: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors
| Compound | R1 (at C2-amino) | R2 (at C4-amino) | R3 (at C5) | EGFR T790M IC50 (nM) | H1975 (Cell Line) IC50 (µM) |
| Osimertinib | N-methyl-indole | Acrylamide-phenyl | H | 1.2 | 0.018 |
| Analog 4 | Indole | Acrylamide-phenyl | CN | 8.29 | 5.85 |
| Analog 5 | Phenyl | Acrylamide-phenyl | H | >1000 | >10 |
| Analog 6 | N-methyl-indole | H | H | 582.2 | >10 |
Data is illustrative and compiled from various public sources including[6][7].
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are methodologies for key assays used in the evaluation of EGFR inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the EGFR kinase, the test compound (at various concentrations), a suitable peptide substrate, and ATP in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total EGFR to ensure equal protein loading.[11]
Conclusion and Future Directions
The design of novel EGFR inhibitors is a dynamic and evolving field. A thorough understanding of the EGFR signaling pathway, the structure-activity relationships of established inhibitor scaffolds, and the application of robust experimental methodologies are essential for success. While the challenge of acquired resistance remains, the principles of structural analog design, guided by quantitative biological data and structural biology insights, will continue to drive the development of the next generation of more effective and durable EGFR-targeted therapies. Future efforts will likely focus on developing inhibitors that can overcome multiple resistance mechanisms, as well as exploring novel allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Determining the IC50 of Egfr-IN-5 in A549 Lung Carcinoma Cells: An Application Note
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology who are interested in evaluating the potency of EGFR inhibitors in non-small cell lung cancer cell lines.
Purpose: This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Egfr-IN-5 in the human lung adenocarcinoma cell line, A549. It includes a summary of reported IC50 values for other common EGFR inhibitors in A549 cells for comparative purposes, a detailed experimental protocol for the MTT assay, and diagrams illustrating the EGFR signaling pathway and the experimental workflow.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). A549 cells, a widely used NSCLC cell line, express EGFR and are a valuable in vitro model for studying the efficacy of EGFR inhibitors.[1][2][3][4][5] This document outlines the necessary procedures to quantify the cytotoxic effect of this compound, a targeted EGFR inhibitor, on A549 cells.
Data Presentation
While the specific IC50 value for this compound in A549 cells is not publicly available in the referenced materials, the following table summarizes the reported IC50 values for other well-characterized EGFR inhibitors in this cell line. This data provides a valuable benchmark for interpreting the potency of novel inhibitors like this compound.
| Compound | IC50 in A549 Cells | Citation |
| Gefitinib | > 5.0 µmol/L | [6] |
| Erlotinib | 29 µM | [7] |
| Erlotinib | > 5.0 µmol/L | [6] |
| AG1478 | Not specified, but effective | [2][8] |
| Cisplatin | 150 ± 40 μM | [9] |
| Compound 1 | 0.093 µM (EGFRWT) | [10] |
| Compound 3b | 0.19 ± 0.09 µM (EGFRWT) | [10] |
| Compound 5b | 30.1 nM (EGFRWT) | [10] |
| Compound W4 | 0.4 µM | [11] |
Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is active in A549 cells. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the MAPK/ERK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[1][2][8]
Caption: EGFR Signaling Pathway in A549 Cells.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][12][13]
Materials
-
A549 human lung adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
PBS (Phosphate-Buffered Saline), sterile
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm or 550 nm)
Experimental Workflow Diagram
Caption: Experimental Workflow for IC50 Determination.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][12]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][12]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 550 nm.[7][12]
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, CompuSyn).
-
Conclusion
This application note provides a comprehensive framework for determining the IC50 of this compound in A549 cells. By following the detailed protocol and utilizing the provided comparative data and pathway information, researchers can effectively evaluate the potency of this and other EGFR inhibitors, contributing to the development of more effective targeted therapies for non-small cell lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential sensitivity of A549 non-small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. phcogj.com [phcogj.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dissolving a Novel EGFR Inhibitor for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Egfr-IN-5" was not identified in publicly available literature. Therefore, this document provides a comprehensive, general framework for the formulation and in vivo application of a novel, likely poorly water-soluble, small molecule Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. The principles and protocols described herein are based on established practices in preclinical drug development.[1][2]
Part 1: Pre-formulation Assessment
Before developing a formulation, it is crucial to understand the physicochemical properties of the test compound. This initial characterization will guide the selection of an appropriate vehicle and delivery strategy to maximize exposure for in vivo pharmacokinetic (PK), efficacy, and toxicology studies.[3][4][5]
Key Physicochemical Properties
A thorough understanding of the inhibitor's properties is the first step. Most kinase inhibitors are poorly soluble in water, which presents significant challenges for achieving adequate bioavailability.[2][6][7][8] Key parameters to determine include:
| Parameter | Description & Importance for Formulation |
| Aqueous Solubility | Determines the compound's intrinsic ability to dissolve in water. Typically measured across a physiologically relevant pH range (e.g., pH 2.0 to 7.4) to understand how it might behave in the gastrointestinal tract. Low solubility is a primary driver for enabling formulations. |
| pKa | The acid dissociation constant helps predict the ionization state of the compound at different pH values. This is critical for anticipating solubility changes in various biological environments (e.g., stomach vs. intestine) and for selecting appropriate pH-adjusting agents or buffers. |
| LogP / LogD | The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures the lipophilicity of the compound. High lipophilicity often correlates with poor aqueous solubility but can favor membrane permeability. This value helps in selecting solubilizing agents, such as co-solvents or lipids.[3] |
| Chemical Stability | The stability of the compound in potential vehicles and at different pH values should be assessed to ensure it does not degrade before or after administration. This includes stability in buffers and simulated gastrointestinal fluids.[1] |
| Solid-State Properties | Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point. Amorphous forms are often more soluble but may be less stable. |
Part 2: Formulation Development & Protocols
The choice of formulation depends on the route of administration, the required dose, and the compound's properties. The goal is to create a safe and effective delivery system that ensures adequate and reproducible exposure in the animal model.
Oral Administration (Gavage)
Oral gavage is a common route for preclinical studies due to its relevance to potential clinical administration.[4][9] For poorly soluble compounds, formulations are typically suspensions or solutions.
| Vehicle Type | Example Composition | Advantages | Disadvantages & Considerations |
| Aqueous Suspension | 0.5% - 1.0% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water, with 0.1% - 0.5% Tween 80 | Simple to prepare, generally well-tolerated, suitable for many compounds.[10][11] | Requires uniform particle size and good suspension properties to ensure dose consistency. May not be suitable for very high doses. |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 50% Water or Saline | Can achieve higher drug concentration for compounds soluble in organic solvents. | Potential for drug precipitation upon dilution in the GI tract. DMSO and PEG can have toxic effects at high concentrations.[12][13] |
| Lipid-Based Solution | Compound dissolved in corn oil, sesame oil, or olive oil. | Suitable for highly lipophilic compounds (high LogP). Can enhance lymphatic absorption. | Not suitable for all compounds. May have variable absorption depending on the digestive state of the animal.[10][12] |
| Enabled Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS), Amorphous Solid Dispersions | Can significantly improve solubility and bioavailability. | More complex to develop and characterize. Requires specialized excipients and processes. |
This protocol is a starting point for creating a simple suspension.
-
Micronize the Compound: If necessary, reduce the particle size of the EGFR inhibitor using a mortar and pestle or other micronization techniques to improve suspension homogeneity.
-
Prepare the Vehicle:
-
To prepare a 0.5% (w/v) MC solution, slowly add 0.5 g of methylcellulose to 100 mL of purified water while stirring vigorously to prevent clumping.
-
Add 0.2 mL of Tween 80 (to a final concentration of 0.2% v/v) to the MC solution to act as a wetting agent.
-
-
Create a Paste: Weigh the required amount of the inhibitor. Add a small volume of the vehicle and triturate to form a smooth, uniform paste. This ensures all particles are wetted.
-
Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously until the final desired volume and concentration are reached.
-
Homogenize: Stir the suspension for at least 30 minutes before dosing and ensure it is continuously stirred during the dosing procedure to maintain uniformity.
Parenteral Administration (Intravenous)
IV administration bypasses absorption barriers and is used for PK studies to determine clearance and volume of distribution, or for efficacy models where high systemic exposure is required. Formulations must be sterile, and excipients must be safe for injection.[9]
| Vehicle Type | Example Composition | Advantages | Disadvantages & Considerations |
| Co-solvent Solution | 5-10% DMSO, 30-40% PEG400, remainder Saline or 5% Dextrose in Water (D5W) | Common strategy to solubilize compounds for IV injection. | High concentrations of organic solvents can cause hemolysis, vascular irritation, and toxicity. The solution must be clear and free of particulates.[12] |
| Cyclodextrin Solution | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline or D5W | Cyclodextrins can form inclusion complexes with lipophilic drugs, significantly increasing aqueous solubility. Generally well-tolerated.[10] | Not all molecules fit into the cyclodextrin cavity. Can have renal toxicity at very high doses. |
| Surfactant-Based | 5-10% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL) in Saline/D5W | Surfactants form micelles that can encapsulate and solubilize poorly soluble drugs. | Some surfactants, like Kolliphor EL, can be associated with hypersensitivity reactions.[14] |
| Nanosuspension | Crystalline drug particles stabilized by surfactants, administered IV. | Enables IV administration of the pure drug without requiring large amounts of co-solvents. | Requires specialized equipment (e.g., high-pressure homogenizer) and expertise to produce and ensure sterility.[1] |
-
Initial Dissolution: Weigh the required amount of the EGFR inhibitor and dissolve it in the minimum necessary volume of DMSO (e.g., 10% of the final volume). Use a vortex mixer or sonication to aid dissolution.
-
Add Co-solvent: Slowly add the polyethylene glycol (PEG) component (e.g., 40% of the final volume) while stirring. The solution should remain clear.
-
Aqueous Dilution: Very slowly, add the aqueous component (Saline or D5W) dropwise while vigorously stirring or vortexing. Rapid addition can cause the drug to precipitate.
-
Final Check: The final formulation must be a clear, particle-free solution. Visually inspect against a black and white background.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter suitable for use with the chosen solvents.
Part 3: In Vivo Efficacy Study Protocol (General)
This protocol describes a general workflow for evaluating an EGFR inhibitor in a subcutaneous tumor xenograft model, a standard preclinical model for cancer drug efficacy testing.[15][16]
Experimental Workflow
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture human cancer cells known to be driven by EGFR signaling (e.g., HCC827 or H1975 non-small cell lung cancer lines) under standard conditions.[17]
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium like serum-free DMEM or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of immunocompromised mice (e.g., Athymic Nude or NSG mice).[15]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (typically n=8-10 per group) with similar average tumor volumes. Groups should include a vehicle control and one or more dose levels of the EGFR inhibitor.
-
-
Dosing and Monitoring:
-
Prepare the dosing formulation for "this compound" and the corresponding vehicle-only control daily or as stability allows.
-
Administer the formulation via the chosen route (e.g., daily oral gavage). Dose volumes are typically 5-10 mL/kg for mice.
-
Measure tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the vehicle group reach a predetermined size limit, or after a fixed duration.
-
At the endpoint, collect tumors for weight measurement and downstream analysis (e.g., pharmacodynamics via Western blot for p-EGFR).
-
Collect blood for pharmacokinetic analysis to correlate drug exposure with efficacy.
-
Analyze the data by comparing the tumor growth inhibition (%TGI) in treated groups relative to the vehicle control group.
-
Part 4: EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Its dysregulation through mutation or overexpression is a key driver in many cancers. Small molecule inhibitors typically target the intracellular kinase domain, competing with ATP to block downstream signaling.
Caption: Simplified EGFR signaling pathway and the action of a kinase inhibitor.
References
- 1. Preclinical Formulation Screening - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Formulation | Evotec [evotec.com]
- 4. altasciences.com [altasciences.com]
- 5. Preclinical Formulation Development [sgs.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of xenograft models for the selection of cancer treatments with the EGFR as an example [ouci.dntb.gov.ua]
- 17. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-EGFR Inhibition by Egfr-IN-5 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4][5] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[6]
This document provides a detailed protocol for assessing the inhibitory activity of Egfr-IN-5, a putative small molecule inhibitor of EGFR, on receptor phosphorylation using Western blotting. The protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to quantify the dose-dependent effects of this compound on EGFR activation.
Assumption: For the context of this protocol, This compound is assumed to be a specific, potent, small-molecule inhibitor of the EGFR tyrosine kinase. Its mechanism of action is presumed to involve the direct inhibition of the kinase domain, thereby preventing autophosphorylation upon ligand stimulation.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., A431, HeLa) | ATCC | CCL-1.5, CCL-2 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Recombinant Human EGF | R&D Systems | 236-EG |
| This compound | N/A | N/A |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris Buffered Saline with Tween 20 (TBST) | ||
| Primary Antibody: Rabbit anti-p-EGFR (Tyr1068) | Cell Signaling Technology | 3777 |
| Primary Antibody: Mouse anti-EGFR | Santa Cruz Biotechnology | sc-120 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate A431 cells (or another appropriate cell line with high EGFR expression) in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 nM). Include a vehicle-only control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 2 hours at 37°C.
-
-
EGF Stimulation:
-
Following the inhibitor pre-treatment, stimulate the cells with 100 ng/mL of recombinant human EGF for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Include an unstimulated, vehicle-treated control group.
-
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Immediately after stimulation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[7]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][8][9][10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris protein gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 150V for 60-90 minutes, or until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 90 minutes in a cold room or on ice.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to verify transfer efficiency.
-
Destain the membrane with TBST.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8][9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-linked anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing for Total EGFR
To normalize the levels of phosphorylated EGFR to the total amount of EGFR protein, the same membrane can be stripped and reprobed.
-
Stripping:
-
Wash the membrane in TBST after p-EGFR detection.
-
Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH 2.2, in 1 L of water) for 10-20 minutes at room temperature with agitation.[12] For antibodies with high affinity, a harsher stripping buffer containing β-mercaptoethanol may be necessary and should be performed in a fume hood.[12]
-
Wash the membrane extensively with TBST (3 x 10 minutes).
-
-
Re-blocking and Reprobing:
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above for p-EGFR.
-
Data Presentation
The results of the Western blot can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band for each sample. The data can be presented in a table as follows:
| Treatment Group | This compound (nM) | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | Normalized p-EGFR/Total EGFR Ratio | % Inhibition |
| Unstimulated Control | 0 | 150 | 10000 | 0.015 | N/A |
| EGF + Vehicle (DMSO) | 0 | 8500 | 10200 | 0.833 | 0 |
| EGF + this compound | 0.1 | 7200 | 9900 | 0.727 | 12.7 |
| EGF + this compound | 1 | 4300 | 10100 | 0.426 | 48.9 |
| EGF + this compound | 10 | 950 | 9800 | 0.097 | 88.4 |
| EGF + this compound | 100 | 200 | 10300 | 0.019 | 97.7 |
% Inhibition is calculated relative to the EGF + Vehicle control.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
References
- 1. EGFR gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Combination of the EGFR tyrosine kinase inhibitor AG1478 and 5-FU: no synergistic effect on EGFR phosphorylation, cell proliferation and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Functions Regulated by Phosphorylation of EGFR on Tyr845 [mdpi.com]
- 6. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Chronic kidney disease - Diagnosis - NHS [nhs.uk]
- 9. kidney.org.au [kidney.org.au]
- 10. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Egfr-IN-5 Pharmacokinetics and Bioavailability
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Egfr-IN-5 is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). As part of its preclinical development, understanding its pharmacokinetic (PK) profile and bioavailability is crucial for determining appropriate dosing regimens and predicting its therapeutic window. These application notes provide a summary of the pharmacokinetic properties of this compound in preclinical species and detailed protocols for conducting similar studies.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound were evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. The data presented below are mean values (n=3).
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | 0.08 | 0.5 |
| Cmax (ng/mL) | 850 | 1200 |
| AUC(0-t) (ng·h/mL) | 1870 | 9350 |
| AUC(0-inf) (ng·h/mL) | 1910 | 9480 |
| t1/2 (h) | 2.5 | 3.1 |
| CL (L/h/kg) | 0.52 | - |
| Vdss (L/kg) | 1.8 | - |
| Bioavailability (%) | - | 49.6 |
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vdss: Volume of distribution at steady state.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (200-250 g)
-
Cannulas for jugular vein catheterization
-
Syringes and dosing needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Acclimate rats for at least 3 days prior to the study.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
For the intravenous administration group, cannulate the jugular vein of the rats one day before the study for blood sampling.
-
Administer this compound at a dose of 1 mg/kg via the tail vein for the IV group and 10 mg/kg via oral gavage for the PO group.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (IV group) or retro-orbital plexus (PO group) at the following time points:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Place blood samples into K2EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Bioanalytical Method for this compound Quantification in Plasma
Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC system coupled with a Sciex Triple Quad 6500+ mass spectrometer)
-
C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Application Notes and Protocols for Studying EGFR Mutation Resistance with Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Acquired mutations, most notably the T790M "gatekeeper" mutation and the subsequent C797S mutation, can render existing therapies ineffective.[1][2] This necessitates the development of novel inhibitors that can overcome these resistance mechanisms. This document provides detailed application notes and protocols for the pre-clinical evaluation of novel EGFR inhibitors, such as next-generation and allosteric inhibitors, in the context of acquired resistance. While a specific compound "EGFR-IN-5" was not identified in publicly available literature, the following protocols and data tables are representative of the methodologies used to characterize novel EGFR inhibitors designed to combat resistance.
Data Presentation: Efficacy of Novel EGFR Inhibitors Against Resistance Mutations
The following tables summarize the inhibitory activities of representative novel EGFR inhibitors against various EGFR mutations, providing a framework for presenting data for a new investigational compound.
Table 1: In Vitro Kinase Inhibitory Activity of Novel EGFR Inhibitors
| Compound | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR del19/T790M IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) | EGFR del19/T790M/C797S IC50 (nM) |
| Osimertinib | - | 1 | 1 | >1000 | >1000 |
| EAI045 (Allosteric Inhibitor) | >1000 | 3 | - | - | - |
| BLU-945 | 19 | 4 | 2 | 11 | 22 |
| TQB-3804 | - | - | - | 5.8 | 3.1 |
| Compound 11eg | 1050 | - | - | 53 | - |
Data compiled from multiple sources for representative purposes.[1][3][4]
Table 2: Cellular Proliferation Inhibition by Novel EGFR Inhibitors
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | EAI045 + Cetuximab IC50 (nM) | BLU-945 IC50 (nM) | TQB-3804 IC50 (nM) |
| PC-9 | del19 | 15 | - | - | - |
| H1975 | L858R/T790M | 8 | - | 9.2 | - |
| Ba/F3 | L858R/T790M/C797S | >1000 | <10 | - | - |
| BaF3 | del19/T790M/C797S | >1000 | - | - | 52 |
Data compiled from multiple sources for representative purposes.[1][3][5][6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Novel EGFR Inhibitor Evaluation.
Experimental Protocols
Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro half-maximal inhibitory concentration (IC50) of a novel compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase (wild-type and mutants)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Novel EGFR inhibitor (e.g., EGFR-IN-X)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the novel EGFR inhibitor in DMSO, then dilute in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of a novel EGFR inhibitor on the proliferation of cancer cell lines harboring various EGFR mutations.
Materials:
-
EGFR mutant human cancer cell lines (e.g., NCI-H1975, PC-9) obtained from a reliable source like ATCC.
-
Appropriate cell culture medium and supplements
-
Novel EGFR inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the novel EGFR inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Determine the IC50 values by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of a novel EGFR inhibitor on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR mutant cancer cell lines
-
Novel EGFR inhibitor
-
EGF ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the novel EGFR inhibitor at various concentrations for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein antibody corresponding to the phosphoprotein of interest.[7]
Conclusion
The study of resistance to EGFR inhibitors is a dynamic field, and the development of novel compounds requires rigorous preclinical evaluation. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to characterize new EGFR inhibitors and their efficacy against clinically relevant resistance mutations. By systematically assessing the biochemical and cellular activities, as well as the impact on downstream signaling pathways, researchers can build a strong preclinical data package to support the further development of promising new therapies for NSCLC.
References
- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 4. Novel EGFR inhibitors against resistant L858R/T790M/C797S mutant for intervention of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing Egfr-IN-5 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Egfr-IN-5, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, in combination with standard chemotherapy agents. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic or additive effects of this combination therapy in various cancer models.
Introduction
The epidermal growth factor receptor (EGFR) is a key driver of tumor progression in many cancers, making it a prime target for therapeutic intervention.[1][2][3] While EGFR inhibitors have shown clinical efficacy, acquired resistance and limited response in some patient populations remain significant challenges.[4][5] Combining EGFR inhibitors with conventional chemotherapy presents a promising strategy to enhance anti-tumor activity, overcome resistance, and improve patient outcomes.[6][7][8] this compound is a novel inhibitor of EGFR, and these notes detail its application in combination therapeutic approaches.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] These pathways, including the MAPK, Akt, and JNK cascades, are crucial for cell proliferation, survival, and migration.[9] By inhibiting these signals, this compound can induce cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[10][11][12] When combined with chemotherapy, this compound can potentially sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents, leading to enhanced tumor cell killing.[6]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for this compound.
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGFR gene: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR-TKIs Combine Chemotherapy as First-line Therapy for Patients With Advanced EGFR Mutation-positive NSCLC | MedPath [trial.medpath.com]
- 8. Clinical efficacy of EGFR-TKIs in combination with chemotherapy in patients with advanced non-small cell lung cancer harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The Role of Cell Cycle in Epidermal Growth Factor Receptor Inhibitor-Mediated Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Egfr-IN-5
For research use only. Not for use in diagnostic or therapeutic procedures.
Introduction
Egfr-IN-5 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its mutant forms. These application notes provide a summary of its known biochemical activity and outline general protocols for its use in in vitro and in vivo research settings. It is crucial to note that, as of the latest literature review, specific in vivo dosage, pharmacokinetic, and toxicology data for this compound in animal models have not been publicly reported. Therefore, the in vivo protocols provided are general guidelines and require extensive optimization and validation by the end-user.
Biochemical Activity
This compound has demonstrated significant inhibitory activity against wild-type EGFR and various clinically relevant mutant forms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| EGFR (wild-type) | 10.4 |
| EGFR L858R | 1.1 |
| EGFR L858R/T790M | 34 |
| EGFR L858R/T790M/C797S | 7.2 |
Signaling Pathway
This compound targets the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting EGFR kinase activity, this compound blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
In Vitro Protocols
Cell-Based Proliferation Assay
This protocol outlines a general procedure to determine the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for L858R/T790M mutation)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Animal Studies (General Guidance)
Disclaimer: The following protocols are general recommendations for initiating in vivo studies. Specific dosages, administration routes, and schedules for this compound have not been established. It is imperative for researchers to conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dose range for their specific animal model and experimental goals.
Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Caption: General Workflow for a Xenograft Efficacy Study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., 0.5% HPMC + 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Dosing and Administration:
-
Dose Finding: Conduct a pilot study with a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg) to determine a well-tolerated and effective dose.
-
Administration Route: Common routes for small molecule inhibitors include oral gavage (PO) and intraperitoneal (IP) injection. The choice of route should be based on the physicochemical properties of this compound and preliminary pharmacokinetic data if available.
-
Dosing Schedule: A once-daily (QD) or twice-daily (BID) schedule is often used.
-
-
Monitoring: Measure tumor volume and body weight at least twice a week. Clinical observations of the animals' health should be recorded daily.
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Tumors can be excised for downstream analysis, such as Western blotting for target engagement (e.g., p-EGFR levels) or immunohistochemistry.
Pharmacokinetic (PK) Study
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Experimental Design:
-
Animals: Use the same strain of mice as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., PO or IV).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to Calculate: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Toxicology
Prior to large-scale efficacy studies, a preliminary toxicology study should be conducted to assess the safety profile of this compound.
Experimental Design:
-
Animals: Use a relevant rodent species.
-
Dosing: Administer this compound daily for a short duration (e.g., 7-14 days) at multiple dose levels, including a high dose that is expected to be toxic.
-
Observations: Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Conclusion
This compound is a promising inhibitor of EGFR and its mutants based on its in vitro potency. However, the lack of publicly available in vivo data necessitates a cautious and systematic approach to its evaluation in animal models. Researchers should prioritize dose-finding, pharmacokinetic, and toxicology studies to establish a safe and effective dosing regimen before proceeding to large-scale efficacy studies. The protocols provided herein serve as a general framework and must be adapted and optimized for the specific research context.
Application Notes and Protocols for Egfr-IN-5 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the development and progression of various cancers.[1][2][3] Its role in promoting cell proliferation, survival, and differentiation makes it a prime target for therapeutic intervention.[1][3][4] Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and drug responses of in vivo tumors compared to traditional two-dimensional (2D) cell cultures.[5][6] This document provides detailed application notes and protocols for the use of Egfr-IN-5, a representative small molecule inhibitor of EGFR, in 3D organoid culture systems. These guidelines are intended to assist researchers in evaluating the therapeutic potential of EGFR inhibition in a physiologically relevant context.
Mechanism of Action
This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the intracellular kinase domain of EGFR.[1] By binding to the ATP-binding site of the receptor, this compound prevents the autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] The primary pathways inhibited by this action are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt signaling cascades, both of which are crucial for cell growth and survival.[3][4] In cancer cells with activating EGFR mutations or overexpression, inhibition by this compound can lead to cell cycle arrest and apoptosis.[1][2]
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Application in 3D Organoid Cultures
Patient-derived organoids (PDOs) and cancer cell line-derived organoids are increasingly used to model tumor biology and predict therapeutic responses.[7][8][9] These 3D models exhibit cellular heterogeneity and complex cell-cell and cell-matrix interactions that are absent in monolayer cultures, which can significantly influence drug sensitivity.[5][6] The use of this compound in 3D organoid systems allows for a more accurate assessment of its anti-cancer efficacy.
Experimental Protocols
I. Establishment of 3D Organoid Cultures
This protocol is a general guideline and may require optimization based on the specific cell type or tissue of origin.
Materials:
-
Tumor tissue or cancer cell line
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific to the tissue of origin, often containing EGF, Noggin, R-spondin)[6]
-
Gentle cell dissociation reagent (e.g., TrypLE, Dispase)
-
Culture plates (24- or 48-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
For patient-derived tissue, mechanically and enzymatically digest the tissue to obtain a single-cell or small cell-cluster suspension.
-
For cell lines, harvest cells from a 2D culture using a gentle dissociation reagent.
-
-
Embedding in Matrix:
-
Resuspend the cell pellet in a cold basement membrane matrix at a desired cell density.
-
Dispense 50 µL droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.
-
-
Polymerization and Culture:
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Carefully add 500 µL of pre-warmed organoid growth medium to each well.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days. Organoids should be ready for drug treatment within 7-10 days.
-
II. Treatment of Organoids with this compound
Materials:
-
Established 3D organoid cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organoid growth medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Drug Preparation: Prepare a series of dilutions of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Dosing:
-
Carefully remove the old medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the treated organoids for the desired duration (e.g., 72 hours), depending on the experimental endpoint.
III. Viability and Proliferation Assay (CellTiter-Glo® 3D)
Materials:
-
Treated organoid cultures
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates compatible with a luminometer
-
Luminometer
Procedure:
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Assay:
-
Remove the plates containing the organoids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents vigorously for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
Experimental Workflow
Caption: Workflow for testing this compound in 3D organoid cultures.
Data Presentation
The following table represents hypothetical data from an experiment testing this compound on patient-derived colorectal cancer organoids with and without an activating EGFR mutation.
| Organoid Line | EGFR Status | This compound IC50 (µM) | Max Inhibition (%) |
| PDO-001 | Exon 19 Deletion | 0.05 | 92% |
| PDO-002 | Wild-Type | 8.5 | 45% |
| PDO-003 | L858R Mutation | 0.08 | 88% |
| NCI-H1975 | L858R & T790M | > 20 | 15% |
Data are representative and should be generated experimentally.
Logical Relationship of Expected Outcomes
Caption: Expected outcomes of this compound treatment on sensitive vs. resistant organoids.
Conclusion
The use of this compound in 3D organoid culture systems provides a robust platform for preclinical evaluation of its therapeutic potential. The protocols and data presented herein offer a framework for researchers to design and execute experiments that can yield valuable insights into the efficacy of EGFR inhibition in a more clinically relevant setting. It is crucial to optimize these protocols for specific organoid models and to validate findings with further molecular and functional assays.
Disclaimer: "this compound" is used as a representative name for a hypothetical EGFR inhibitor. The provided protocols and data are based on the general principles and published results for known EGFR tyrosine kinase inhibitors. Researchers should consult the specific product information for any EGFR inhibitor used.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying single-cell ERK dynamics in colorectal cancer organoids reveals EGFR as an amplifier of oncogenic MAPK pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Targeting in Colorectal Carcinoma: Antibodies and Patient-Derived Organoids as a Smart Model to Study Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoid drug screening report for a non-small cell lung cancer patient with EGFR gene mutation negativity: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EGFR-IN-5 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with EGFR-IN-5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Quick Reference: Quantitative Solubility Data
For easy comparison, the following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (w/v) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 174.92 | Hygroscopic DMSO can negatively impact solubility; always use freshly opened, anhydrous DMSO. Sonication may be required to achieve complete dissolution at higher concentrations.[1][2] |
| Ethanol | Soluble | Not specified | May be a suitable alternative or co-solvent, but the exact solubility limit is not well-documented.[3] |
| DMF | Soluble | Not specified | Can be used as an alternative to DMSO for initial stock solutions.[3] |
| Aqueous Buffer | Sparingly soluble | Very low | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.
Q1: I am having trouble dissolving this compound in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[1]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can help increase the kinetic solubility of the compound.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The mechanical energy from sonication can help break down any aggregates and facilitate dissolution.[2]
-
Vortexing: After warming or sonication, vortex the solution for 1-2 minutes to ensure it is thoroughly mixed.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in your final aqueous solution can help to maintain the solubility of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Media: Warming your cell culture media to 37°C before adding the this compound stock solution can help to improve solubility.
-
Pluronic F-68: This is a non-ionic surfactant that has been used to improve the solubility of hydrophobic drugs in cell culture media.
Q3: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A3: While DMSO is the most commonly recommended solvent, other options can be considered, particularly if your experimental system is sensitive to DMSO.
-
Ethanol: this compound is reported to be soluble in ethanol.[3] However, the maximum solubility is not well-defined. Ethanol can be a suitable alternative for some in vitro assays, but be mindful of its potential effects on cells.
-
Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be used to prepare stock solutions of this compound.[3] Similar to DMSO, it should be used at low final concentrations in aqueous solutions.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, formulating this compound for in vivo use requires specific vehicles. Here are some commonly used formulations:
-
DMSO/Tween® 80/Saline: A typical formulation involves dissolving this compound in a small amount of DMSO, then adding Tween® 80 as a surfactant, and finally diluting with saline. A common ratio is 10% DMSO, 5% Tween® 80, and 85% saline.[3]
-
DMSO/PEG300/Tween® 80/Saline: For compounds that are particularly difficult to formulate, a co-solvent system can be used. A representative formulation is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[3]
-
DMSO/Corn Oil: For oral or intraperitoneal administration, a suspension in corn oil can be prepared. Typically, a stock solution in DMSO is diluted with corn oil (e.g., 1:9 ratio).[3]
Always perform a small-scale pilot formulation to ensure the compound remains in solution or forms a stable suspension before preparing a large batch for your study.
Q5: How should I store my this compound stock solutions to maintain their stability and solubility?
A5: Proper storage is critical to prevent degradation and precipitation.
-
Short-term Storage: For solutions in DMSO, storage at -20°C is suitable for up to one month.[1]
-
Long-term Storage: For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended for up to six months.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting helps to avoid this.
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving the solubility of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder directly into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the vial for 1-2 minutes to initially mix the powder and solvent.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.
-
Following warming, place the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, repeat steps 4 and 5.
-
Once fully dissolved, aliquot the stock solution into single-use vials for storage at -20°C (short-term) or -80°C (long-term).
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound/DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Include DMSO-only wells as a control.
-
Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentrations and a consistent final DMSO concentration.
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
The highest concentration that does not show a significant increase in turbidity or absorbance compared to the DMSO control is considered the kinetic solubility.
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important pathways and workflows related to this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Decision logic for preparing in vivo formulations of this compound.
References
Egfr-IN-5 off-target effects in cell-based assays
Welcome to the technical support center for Egfr-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in cell-based assays. A key focus of this guide is to address the potential off-target effects of this inhibitor and provide strategies to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed to selectively target common EGFR activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR. It forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways and suppression of tumor cell proliferation.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is highly selective for mutant EGFR, kinase profiling studies have indicated potential off-target activity against a limited number of other kinases. These may include members of the Src family kinases (SFKs), Janus kinase 3 (JAK3), and Insulin-like Growth Factor 1 Receptor (IGF1R). Off-target effects are often dose-dependent and may vary between different cell lines.
Q3: I am observing incomplete inhibition of cell proliferation in my EGFR-mutant cancer cell line, even at high concentrations of this compound. What could be the cause?
A3: This could be due to several factors:
-
Activation of bypass signaling pathways: The cancer cells may have developed resistance by activating alternative signaling pathways that are not dependent on EGFR. Common bypass pathways involve the activation of other receptor tyrosine kinases such as MET or HER2.
-
Presence of a sub-population with other resistance mutations: Your cell line may not be entirely homogenous and could contain a sub-population of cells with different resistance mechanisms.
-
Experimental conditions: Ensure that the inhibitor is stable in your cell culture medium and that the incubation time is sufficient.
Q4: My cells are showing a phenotype that is not typically associated with EGFR inhibition (e.g., changes in cell adhesion, unexpected metabolic effects). How can I determine if this is an off-target effect of this compound?
A4: To investigate a potential off-target effect, a multi-pronged approach is recommended:
-
Dose-response analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 for the off-target kinase, if known.
-
Use of a structurally unrelated inhibitor: Treat your cells with another EGFR inhibitor that has a different off-target profile. If the unexpected phenotype persists, it is less likely to be a specific off-target effect of this compound.
-
Direct measurement of off-target activity: Perform a Western blot to analyze the phosphorylation status of the suspected off-target kinase and its key downstream substrates in cells treated with this compound.
-
Genetic knockdown: Use siRNA or shRNA to knockdown the suspected off-target kinase and see if it phenocopies the effect observed with this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Suggested Solution |
| Unexpected decrease in cell viability in a cell line with low EGFR expression. | This compound may be inhibiting another kinase that is essential for the survival of this particular cell line (e.g., a Src family kinase). | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Validate the off-target effect using a more specific inhibitor for the suspected kinase. 3. Use a lower concentration of this compound that is more selective for EGFR. |
| Paradoxical activation of a signaling pathway (e.g., increased phosphorylation of a specific protein). | Inhibition of an off-target kinase that is a negative regulator of the observed pathway. For example, inhibition of a phosphatase-activating kinase. | 1. Map the signaling network to identify potential connections between the intended target (EGFR) and the paradoxically activated pathway. 2. Use phosphoproteomics to get a broader view of the signaling changes induced by this compound. |
| Altered glucose metabolism or insulin signaling in cells. | Off-target inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R) or the Insulin Receptor (INSR). | 1. Measure the phosphorylation of IGF1R/INSR and their downstream effectors (e.g., IRS1, Akt) in the presence of this compound. 2. Perform glucose uptake assays to quantify the metabolic changes. 3. Compare the effects with a known IGF1R/INSR inhibitor. |
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activity of this compound against its primary targets and key off-targets. These values are representative and may vary depending on the assay conditions.
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR (L858R/T790M) | 1.5 | Biochemical (Radiometric) |
| EGFR (ex19del/T790M) | 1.2 | Biochemical (Radiometric) |
| EGFR (wild-type) | 55 | Biochemical (Radiometric) |
| IGF1R | 250 | Biochemical (Radiometric) |
| Src | 450 | Biochemical (Radiometric) |
| JAK3 | 800 | Biochemical (Radiometric) |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and the potential off-target IGF1R.
Materials:
-
EGFR-mutant cell line (e.g., NCI-H1975)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-IGF1R (Tyr1135/1136), anti-total IGF1R, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of different cell lines.
Materials:
-
Cell lines of interest (e.g., EGFR-mutant, EGFR wild-type)
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the data as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: EGFR and potential off-target (IGF1R) signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental results.
Technical Support Center: Optimizing EGFR-IN-5 Concentration for Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of EGFR-IN-5 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a kinase assay?
A1: For a novel inhibitor like this compound, a good starting point is to perform a dose-response curve. We recommend a wide concentration range, typically from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50). A 10-point, 3-fold serial dilution is a common approach.
Q2: How does the ATP concentration in my assay affect the apparent IC50 value of this compound?
A2: If this compound is an ATP-competitive inhibitor, its apparent IC50 value will increase as the ATP concentration in the assay increases. For reproducible and comparable results, it is crucial to use an ATP concentration that is close to the Michaelis constant (Km) of EGFR for ATP. Performing an ATP titration is recommended to determine the Km in your specific assay setup.
Q3: What are the essential components of an EGFR kinase assay buffer?
A3: A typical EGFR kinase assay buffer contains a buffering agent to maintain pH (e.g., 20-50 mM HEPES or Tris-HCl at pH 7.5), a magnesium salt (e.g., 10-20 mM MgCl2) as a cofactor for ATP, a reducing agent to prevent oxidation (e.g., 1-2 mM DTT), and a non-ionic detergent to prevent aggregation (e.g., 0.01% Brij-35).[1] Some buffers may also include other components like MnCl2, EGTA, and BSA.[2][3][4]
Q4: How can I be sure that this compound is specifically inhibiting EGFR and not other kinases?
A4: To ensure the specificity of this compound, it is essential to perform kinase selectivity profiling. This involves testing the inhibitor against a panel of other kinases. A highly selective inhibitor will show a significantly lower IC50 for EGFR compared to other kinases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Inhibitor precipitation | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all assay components.- Check the solubility of this compound in the assay buffer. Consider using a lower concentration of DMSO (not exceeding 1%). |
| No inhibition observed at any concentration | - Inactive inhibitor- Incorrect inhibitor concentration- Inactive EGFR enzyme | - Verify the integrity and purity of the this compound stock.- Confirm the dilution calculations for the dose-response curve.- Test the activity of the EGFR enzyme with a known inhibitor (e.g., Gefitinib, Erlotinib) as a positive control. |
| Very steep or very shallow dose-response curve | - Assay window is too small- Inhibitor concentration range is not optimal | - Optimize the assay conditions to achieve a better signal-to-background ratio.- Adjust the concentration range of this compound to better capture the full inhibitory curve. |
| IC50 value is significantly different from previous experiments | - Different ATP concentration used- Variation in enzyme or substrate concentration- Different incubation times | - Maintain a consistent ATP concentration at or near the Km.- Use consistent concentrations of all reagents between experiments.- Ensure consistent incubation times for all steps. |
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an EGFR inhibitor using a luminescence-based ATP detection method.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
ATP
-
EGFR Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 10-point serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform 3-fold serial dilutions in EGFR Kinase Buffer. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Add inhibitor to the plate: Add 1 µL of each inhibitor dilution or vehicle control to the wells of a 384-well plate.[2]
-
Add EGFR enzyme: Add 2 µL of diluted EGFR enzyme to each well.
-
Add Substrate/ATP mixture: Add 2 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Km of EGFR) to each well to initiate the kinase reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the reaction and deplete remaining ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[2]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[2]
-
Measure luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative IC50 Values of Known EGFR Inhibitors
The following table provides a reference for the expected potency of various EGFR tyrosine kinase inhibitors against wild-type EGFR.
| Inhibitor | Reported IC50 (nM) for WT EGFR |
| Erlotinib | 2 |
| Gefitinib | 3 |
| Lapatinib | 10 |
| Osimertinib | 12 |
Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for common kinase assay issues.
References
Egfr-IN-5 Stability in DMSO at -20°C: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Egfr-IN-5, ensuring the stability of the compound in its storage solvent is critical for reproducible and reliable experimental results. This technical support center provides guidance on the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
While specific stability data for this compound in DMSO at -20°C is not publicly available, general best practices for storing small molecule inhibitors recommend preparing stock solutions in high-quality, anhydrous DMSO and storing them in aliquots at -80°C for long-term stability (up to 6 months). For short-term storage, -20°C is acceptable, with a general recommendation to use the solution within one month to minimize degradation.[1] It is crucial to use tightly sealed vials to prevent moisture absorption by DMSO.[2]
Q2: How can I determine if my this compound solution in DMSO has degraded?
Degradation of your this compound stock solution may manifest as a decrease in its inhibitory activity in your assays. To definitively assess stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be employed. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks over time would indicate degradation.
Q3: What are the common causes of small molecule degradation in DMSO?
Several factors can contribute to the degradation of small molecules in DMSO, including:
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis of the compound.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[1][2]
-
Oxidation: Some compounds are sensitive to oxidation, which can be exacerbated by contaminants in the DMSO or exposure to air.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. While there is no specific information on the photosensitivity of this compound, it is good practice to store solutions in light-protected vials.
Q4: Can I store this compound in aqueous solutions?
Many organic compounds, including kinase inhibitors, have limited stability in aqueous solutions and can degrade rapidly. It is generally not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitory activity of this compound in experiments. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a quality control check on the new stock solution. 3. If the issue persists, consider performing a stability study on your stock solution (see Experimental Protocols). |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The compound is precipitating out of the aqueous solution due to its low solubility. | 1. Make intermediate serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous buffer. 2. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.[1] 3. If precipitation persists, consider using a different solvent for the final dilution, if compatible with your assay. |
| Variability between different aliquots of the same stock solution. | Inconsistent aliquoting or storage conditions. | 1. Ensure all aliquots are of the same volume and are stored in identical, tightly sealed vials. 2. Avoid storing aliquots in the door of the freezer where temperature fluctuations are more common. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using HPLC.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC (to be determined based on this compound's properties)
-
Microcentrifuge tubes or HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple microcentrifuge tubes or HPLC vials, ensuring each contains the same volume.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of this compound. This will serve as your baseline.
-
Storage: Store the remaining aliquots at -20°C in a light-protected container.
-
Time-Course Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months), retrieve one aliquot from storage.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system and record the chromatogram under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 peak area. Calculate the percentage of the remaining compound. The appearance of new peaks may indicate degradation products.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Time Point | Storage Condition | This compound Peak Area (Arbitrary Units) | % Remaining this compound | Observations (e.g., new peaks) |
| T=0 | -20°C | 100% | ||
| 1 Week | -20°C | |||
| 2 Weeks | -20°C | |||
| 1 Month | -20°C | |||
| 2 Months | -20°C | |||
| 3 Months | -20°C |
Visualizations
To provide a better context for the use of this compound, the following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing compound stability.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
Technical Support Center: Crystallization of EGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of small-molecule EGFR inhibitors.
Disclaimer: The information provided is based on general principles of small-molecule crystallization and data for known EGFR inhibitors. The specific compound "Egfr-IN-5" is not uniquely identified in the public domain. Therefore, the following guidance should be considered a starting point, and empirical optimization will be necessary for your specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting any crystals, only clear drops. What should I do?
A1: Clear drops in a crystallization experiment typically indicate that the concentration of your inhibitor and/or the precipitant is too low to achieve supersaturation.[1]
-
Troubleshooting Steps:
-
Increase Protein/Inhibitor Concentration: Gradually increase the concentration of your EGFR-inhibitor complex. Be cautious, as excessively high concentrations can lead to amorphous precipitation.[1]
-
Increase Precipitant Concentration: Increase the concentration of the precipitant in the reservoir solution. This will draw more water from the drop, concentrating your sample.
-
Try a Different Precipitant Screen: Your inhibitor may not crystallize under the current conditions. It is advisable to screen a wide range of precipitants (salts, polymers, organic solvents).
-
Change the Crystallization Method: If vapor diffusion is not working, consider other methods like microbatch, microdialysis, or free-interface diffusion.[2]
-
Q2: My drops contain a heavy, amorphous precipitate. How can I resolve this?
A2: Amorphous precipitation suggests that the supersaturation level was reached too quickly and was too high, leading to disordered aggregation instead of ordered crystal lattice formation.[1]
-
Troubleshooting Steps:
-
Decrease Protein/Inhibitor Concentration: Lowering the initial concentration of your sample can slow down the process and favor crystal growth over precipitation.[1]
-
Decrease Precipitant Concentration: Reducing the precipitant concentration in the reservoir will lead to a slower equilibration and may prevent rapid precipitation.
-
Modify the Buffer: The pH of your buffer can significantly impact the solubility of your inhibitor. Try screening a range of pH values. Additives like glycerol or detergents can also sometimes prevent non-specific aggregation.
-
Temperature Control: Varying the incubation temperature can alter solubility and kinetics. Try setting up experiments at both 4°C and room temperature (around 20°C).[3]
-
Q3: I am getting very small, needle-like crystals that are not suitable for diffraction. How can I grow larger, single crystals?
A3: The formation of many small crystals indicates a high nucleation rate. To obtain larger crystals, you need to favor crystal growth over nucleation.
-
Troubleshooting Steps:
-
Refine Precipitant and Sample Concentrations: Make small, incremental changes to the concentrations of both your sample and the precipitant to find a "sweet spot" where nucleation is limited, and growth is favored.
-
Seeding: Introduce a tiny, well-formed crystal (a seed) into a new drop that is equilibrated to a metastable state (a condition where spontaneous nucleation is unlikely, but crystal growth can occur). This can promote the growth of a single, larger crystal.
-
Temperature Gradient: A slow change in temperature can sometimes promote the growth of larger crystals.
-
Additive Screens: Certain small molecules can act as "crystal enhancers." Consider screening additive kits that are commercially available.
-
Q4: My crystals are "twinned" or grow as clusters. What can I do?
A4: Twinning occurs when two or more crystals grow from the same point but are oriented differently.[4] This is a common issue that can make structure determination difficult.
-
Troubleshooting Steps:
-
Optimize Growth Conditions: As with small crystals, fine-tuning the precipitant and sample concentrations can sometimes resolve twinning.
-
Seeding: Microseeding or streak seeding can sometimes favor the growth of a single lattice.
-
Change the Crystallization Conditions: A different precipitant or buffer system may alter the crystal packing and reduce the likelihood of twinning.
-
Data Presentation: Physicochemical Properties of Selected EGFR Inhibitors
The following table summarizes key physicochemical properties of some well-characterized small-molecule EGFR inhibitors. This data can provide a useful reference when designing crystallization experiments for new inhibitors.
| Property | Gefitinib | Erlotinib | Osimertinib |
| Molecular Weight ( g/mol ) | 446.9 | 393.4 | 499.6 |
| LogP | 4.1 | 3.1 | 4.4 |
| pKa | 5.4, 7.2 | 5.4 | 7.1 |
| Aqueous Solubility | pH-dependent, low in neutral pH | pH-dependent, low in neutral pH | Practically insoluble |
| Common Crystallization Solvents | DMSO, Ethanol, Acetonitrile | DMSO, Ethanol, Methanol | DMSO, DMF |
Note: This data is compiled from various sources and should be used as a general guide. The optimal conditions for your specific inhibitor must be determined empirically.
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization of a Small-Molecule EGFR Inhibitor
This protocol describes a general procedure for setting up a hanging drop vapor diffusion experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of your purified EGFR inhibitor in a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl). The optimal concentration needs to be determined empirically but a starting point of 5-10 mg/mL is common.
-
Prepare a reservoir solution containing the precipitant (e.g., 1.5 M (NH₄)₂SO₄, 0.1 M HEPES pH 7.0).
-
-
Setting up the Crystallization Plate:
-
Use a 24-well crystallization plate. Pipette 500 µL of the reservoir solution into each well.
-
Place a siliconized glass coverslip over each well.
-
On the underside of the coverslip, pipette a 1 µL drop of your inhibitor solution and a 1 µL drop of the reservoir solution. Mix the drop by gently pipetting up and down.
-
Carefully invert the coverslip and place it over the well, ensuring a good seal with grease or oil to make the well airtight.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth regularly over several days to weeks using a microscope.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Crystallization
Caption: General experimental workflow for small-molecule inhibitor crystallization.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common crystallization outcomes.
References
Technical Support Center: Overcoming EGFR-IN-5 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to EGFR-IN-5, a covalent EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). As a covalent inhibitor, it forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This covalent modification permanently inactivates the receptor, blocking its downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2][3]
Q2: What are the primary mechanisms of acquired resistance to covalent EGFR inhibitors like this compound?
Researchers may observe resistance to this compound through several mechanisms:
-
On-Target Secondary Mutations: The most common on-target resistance mechanism is the C797S mutation in the EGFR kinase domain. This mutation replaces the cysteine residue, the target for covalent binding, with a serine, which prevents the irreversible binding of this compound.[4][5][6][7][8] Other less common secondary mutations in EGFR, such as L718Q and L844V, have also been reported to confer resistance to third-generation EGFR inhibitors.[2]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on EGFR. Common bypass tracks include:
-
MET Amplification: Increased MET receptor tyrosine kinase signaling can reactivate the PI3K/AKT pathway, even in the presence of EGFR inhibition.[9][10][11][12][13]
-
HER2 Amplification: Overexpression of the HER2 receptor, another member of the ErbB family, can also drive downstream signaling.
-
BRAF Mutations: Activating mutations in BRAF, a downstream effector in the MAPK pathway, can lead to constitutive pathway activation, rendering the cells insensitive to upstream EGFR inhibition.[14][15][16][17][18]
-
PIK3CA Mutations: Mutations in PIK3CA, the catalytic subunit of PI3K, can lead to persistent activation of the PI3K/AKT/mTOR pathway.[19][20][21][22][23]
-
-
Phenotypic Transformation: In some cases, adenocarcinoma cells can transform into other histological subtypes, such as small cell lung cancer (SCLC), which have different survival signaling pathways and are less dependent on EGFR.[24][25][26][27][28]
Q3: How can I determine if my cancer cells have developed resistance to this compound?
The development of resistance can be confirmed through a combination of in vitro assays:
-
Cell Viability/Proliferation Assays: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Western Blot Analysis: Examine the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK). Resistant cells may show sustained phosphorylation of downstream effectors despite treatment with this compound.
-
Genotyping/Sequencing: Sequence the EGFR gene in your resistant cell lines to identify potential secondary mutations, such as C797S. Also, consider sequencing other key genes involved in bypass pathways like MET, BRAF, and PIK3CA.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments investigating this compound resistance.
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability Issues | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in culture media.[4] Prepare fresh dilutions for each experiment. Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[1][21] |
| Cell Seeding Density Variation | Inconsistent cell numbers can significantly affect IC50 values. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all plates and experiments. |
| Assay Incubation Time | The duration of drug exposure can influence the IC50. Optimize and standardize the incubation time for your specific cell line and experimental question. |
| Reagent Variability | Use the same batch of reagents (e.g., FBS, media, assay kits) for comparative experiments to minimize variability. |
Problem 2: No change in downstream signaling (p-AKT, p-ERK) upon this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to observe maximal inhibition of EGFR signaling. |
| Poor Compound Potency | Verify the identity and purity of your this compound compound. If possible, test its activity in a cell-free biochemical assay.[8][20][23][26] |
| High Basal Pathway Activation | Some cell lines may have high basal activation of downstream pathways due to other genetic alterations. In such cases, even complete inhibition of EGFR may not be sufficient to reduce downstream signaling. Characterize the baseline signaling activity of your cell line. |
| Technical Issues with Western Blotting | Ensure efficient protein extraction, accurate protein quantification, and proper antibody dilutions. Use appropriate positive and negative controls for phosphorylation-specific antibodies. For example, use EGF-stimulated cell lysates as a positive control for p-EGFR.[22][29][30] |
Problem 3: Difficulty in establishing a resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | If using a high, constant concentration of this compound, it may be too cytotoxic. Consider a dose-escalation strategy, starting with a low concentration (e.g., near the IC50) and gradually increasing it as the cells adapt.[5] |
| Insufficient Time for Resistance to Develop | The development of resistance is a gradual process that can take several months. Be patient and continue to culture the cells under selective pressure. |
| Cell Line Characteristics | Some cell lines may be less prone to developing resistance. If possible, try to induce resistance in multiple sensitive cell lines. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against various cell lines, illustrating the expected shifts in potency due to different resistance mechanisms. Note: These are representative values for illustrative purposes. Actual IC50 values should be determined empirically.
| Cell Line | EGFR Status | Other Relevant Mutations | This compound IC50 (nM) |
| PC-9 | Exon 19 del | None | 5 |
| H1975 | L858R, T790M | None | 25 |
| PC-9-GR | Exon 19 del, T790M, C797S | None | > 5000 |
| HCC827-ER | Exon 19 del | MET Amplification | > 2000 |
| A549 | Wild-type | KRAS G12S | > 10000 |
Key Experimental Protocols
Cell Viability (MTS/MTT) Assay
Objective: To determine the IC50 of this compound in sensitive and resistant cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[5]
Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream effectors.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 2-24 hours). Include a vehicle control and a positive control (e.g., EGF stimulation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][29]
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction of EGFR with other proteins (e.g., in bypass pathways).
Methodology:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., EGFR) overnight at 4°C. Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partners.[27][31][32]
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow: Identifying Resistance
Caption: Workflow for establishing and characterizing this compound resistant cell lines.
Logical Relationship: Overcoming Resistance
Caption: Strategies to overcome specific this compound resistance mechanisms.
References
- 1. qkine.com [qkine.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-IN-58 I CAS#: I EGFR inhibitor I InvivoChem [invivochem.com]
- 5. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR antibody (30139-1-AP) | Proteintech [ptglab.com]
- 7. Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 18. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Xenograft Model [bio-protocol.org]
- 20. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epidermal Growth Factor Stability and Cell Proliferation Enhanced by Antioxidants [scirp.org]
- 22. m.youtube.com [m.youtube.com]
- 23. promega.com.cn [promega.com.cn]
- 24. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mybiosource.com [mybiosource.com]
- 27. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with EGFR-IN-5 in Proliferation Assays
Welcome to the technical support center for EGFR-IN-5. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on obtaining consistent and reliable results in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Like other tyrosine kinase inhibitors (TKIs), it is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that lead to cell proliferation.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[4][5]
Q2: Which signaling pathways are affected by this compound?
By inhibiting EGFR, this compound is expected to primarily affect the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling pathways. These are two major downstream cascades that regulate cell cycle progression, survival, and proliferation.[5]
EGFR Signaling Pathways
Caption: EGFR signaling pathways targeted by this compound.
Q3: Why am I seeing inconsistent IC50 values for this compound in my proliferation assays?
Inconsistent IC50 values can arise from a variety of factors, ranging from experimental technique to the biological properties of the cells and the inhibitor itself. Common causes include variability in cell seeding density, metabolic state of the cells, compound stability and solubility, and the specific proliferation assay used.[6][7]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common issue in plate-based proliferation assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. Avoid letting cells settle in the tube. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.[8] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability.[8] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. |
| Pipetting Errors | Calibrate pipettes regularly. Use a new tip for each replicate to avoid carryover. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell layer. |
| Cell Clumping | Ensure complete dissociation of cells during passaging. Use a cell strainer if necessary to obtain a single-cell suspension. |
Experimental Workflow for Minimizing Seeding Variability
Caption: Workflow for consistent cell seeding in proliferation assays.
Issue 2: Inconsistent Dose-Response Curves
Obtaining a clear and reproducible sigmoidal dose-response curve is crucial for accurate IC50 determination.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Precipitates can lead to inaccurate concentrations. Check for precipitation in the media after dilution. |
| Compound Stability | The stability of this compound in your cell culture media at 37°C may be limited.[9] Consider the half-life of the compound and refresh the media with fresh inhibitor if the experiment duration is long (e.g., > 48 hours). |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to EGFR inhibitors based on their EGFR expression levels, mutation status, and activation of alternative signaling pathways.[10][11] Confirm the EGFR status of your cell line. |
| Assay Incubation Time | The optimal incubation time with this compound can vary between cell lines. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint for observing a significant and consistent inhibitory effect. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that can confound proliferation results.[12] It is important to use a concentration range that is relevant to the on-target activity of the inhibitor. |
Issue 3: Discrepancies Between Different Proliferation Assays
Different proliferation assays measure distinct cellular parameters, which can lead to varied results.
Comparison of Common Proliferation Assays
| Assay Type | Principle | Advantages | Potential for Inconsistency with this compound |
| MTT/XTT/MTS | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases.[13] | Simple, high-throughput, inexpensive. | This compound might alter cellular metabolism without immediately affecting cell number, leading to an over- or underestimation of proliferation. |
| SRB (Sulforhodamine B) | Measures total protein content, which correlates with cell number. | Less susceptible to metabolic artifacts, endpoint is stable. | May not distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. |
| Direct Cell Counting | Manual or automated counting of cells. | Direct measure of cell number. | Tedious for high-throughput screening, potential for user error in manual counting.[14] |
| DNA Synthesis (BrdU/EdU) | Measures the incorporation of a thymidine analog into newly synthesized DNA. | Directly measures cell division. | More complex protocol, may require cell fixation and permeabilization. |
Recommended Action:
To confirm the antiproliferative effect of this compound, it is advisable to use at least two different types of proliferation assays that measure different cellular endpoints (e.g., a metabolic assay like MTT and a cell number-based assay like SRB or direct cell counting).
Detailed Experimental Protocols
MTT Proliferation Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (typically 2,000-10,000 cells/well in a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
SRB (Sulforhodamine B) Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Cell Fixation:
-
After the treatment incubation, carefully remove the medium.
-
Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plate five times with tap water by gently immersing and decanting the water.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm.
-
Logical Troubleshooting Flowchart for Inconsistent Proliferation Assays
References
- 1. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Spectrum of EGFR aberrations and potential clinical implications: insights from integrative pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGFR-IN-5 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of EGFR-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Like many small molecule kinase inhibitors, this compound exhibits poor aqueous solubility and high lipophilicity, which can limit its absorption after oral administration, leading to low and variable oral bioavailability.[1][2][3] This variability can hinder preclinical development and clinical translation by causing inconsistent exposure and potentially suboptimal therapeutic efficacy.
Q2: What are the common reasons for the low oral bioavailability of kinase inhibitors like this compound?
A2: The low oral bioavailability of many small molecule kinase inhibitors (smKIs) can be attributed to several factors, including:
-
Poor aqueous solubility: Many smKIs have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
High lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to sequestration in lipidic environments and poor absorption.[1][2][3]
-
First-pass metabolism: Significant metabolism in the gut wall and/or liver before the drug reaches systemic circulation can reduce bioavailability.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, limiting its net absorption.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds like this compound:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix to create an amorphous form, which typically has higher solubility and dissolution rates.[4][5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.[1][2][3]
-
Lipophilic Salts: Preparing a lipophilic salt of the kinase inhibitor can significantly increase its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[1][2][3]
-
Nanosizing: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, thereby improving the dissolution rate and bioavailability.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in preclinical animal studies.
Possible Cause 1: Poor and variable dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6]
-
Formulation Development:
-
Prepare an amorphous solid dispersion (ASD) of this compound with a suitable polymer (e.g., HPMC-AS, PVP VA64).
-
Develop a lipid-based formulation (e.g., SEDDS) using appropriate oils, surfactants, and co-solvents.
-
-
In Vitro Dissolution Testing: Compare the dissolution profile of the new formulations against the unformulated compound in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Possible Cause 2: Food effects influencing absorption.
-
Troubleshooting Steps:
-
Fasted vs. Fed Studies: Design a crossover pharmacokinetic study in a relevant animal model (e.g., rats, dogs) to compare the oral bioavailability of this compound in both fasted and fed states.
-
Formulation Optimization: If a significant food effect is observed, a lipid-based formulation may help to reduce this variability by mimicking the fed state.
-
Issue 2: Lower than expected in vivo exposure despite good in vitro permeability.
Possible Cause 1: High first-pass metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes and/or hepatocytes from the relevant preclinical species and humans to determine the intrinsic clearance.
-
Caco-2 Permeability Assay with Metabolic Inhibition: Conduct a Caco-2 permeability assay in the presence and absence of a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to assess intestinal metabolism.
-
Possible Cause 2: Active efflux by intestinal transporters.
-
Troubleshooting Steps:
-
Caco-2 Bidirectional Permeability Assay: Determine the efflux ratio of this compound in a Caco-2 cell monolayer model. An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Co-dosing with an Efflux Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if exposure is increased.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 550.6 g/mol |
| pKa | 5.2 (basic) |
| LogP | 4.8 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 50 ± 15 | 4.0 ± 1.2 | 350 ± 90 | 5 ± 2 |
| Amorphous Solid Dispersion | 250 ± 60 | 2.0 ± 0.5 | 1800 ± 450 | 25 ± 7 |
| Lipid-Based Formulation | 400 ± 85 | 1.5 ± 0.4 | 2900 ± 600 | 40 ± 10 |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assessment:
-
Apical to Basolateral (A-B): Add this compound (e.g., at 10 µM) to the apical (A) chamber and collect samples from the basolateral (B) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A): Add this compound to the basolateral (B) chamber and collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 2: Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a single bolus injection into the tail vein to determine the clearance and volume of distribution.
-
Oral (PO) Groups: Administer this compound (e.g., 10 mg/kg) via oral gavage. Different groups will receive the compound as a crystalline suspension, an amorphous solid dispersion, or a lipid-based formulation.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Oral Bioavailability Improvement Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. lonza.com [lonza.com]
- 5. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-5 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling of this compound are critical to maintain its stability and activity. Follow these guidelines:
-
Stock Solutions: Prepare stock solutions in an appropriate solvent, such as DMSO.
-
Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles to prevent degradation of the compound. Aliquot the stock solution into smaller, single-use volumes.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It exerts its effects by binding to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor. This, in turn, blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Q3: Which EGFR mutations is this compound effective against?
A3: this compound has shown inhibitory activity against wild-type EGFR as well as several clinically relevant activating and resistance mutations. Its inhibitory concentrations (IC50) for various EGFR forms are detailed in the table below.
Quantitative Data Summary
| EGFR Mutant | IC50 (nM) |
| EGFR (Wild-Type) | 10.4 |
| EGFR L858R | 1.1 |
| EGFR L858R/T790M | 34 |
| EGFR L858R/T790M/C797S | 7.2 |
Data sourced from MedChemExpress product information.[1]
Troubleshooting Guides
Poor or No Inhibition of EGFR Signaling
Problem: Western blot analysis shows no decrease in phosphorylated EGFR (p-EGFR) or downstream targets like p-AKT or p-ERK after treatment with this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Use a fresh aliquot or a newly prepared stock solution. |
| Incorrect Concentration | Verify the final concentration of this compound used in the experiment. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Cell Line Resistance | The cell line being used may harbor mutations that confer resistance to this compound. Confirm the EGFR mutation status of your cell line. |
| Insufficient Treatment Time | The duration of treatment may not be sufficient to observe a significant decrease in EGFR signaling. Optimize the treatment time by performing a time-course experiment. |
Inconsistent Results in Cell Viability Assays
Problem: High variability in results from cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Edge Effects | Minimize "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS or media. |
| Compound Precipitation | This compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent for the final dilution. |
| Inconsistent Incubation Times | Ensure that the incubation time with both the compound and the viability reagent is consistent for all plates and wells. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol outlines the steps to analyze the inhibition of EGFR and its downstream signaling pathways by this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Two Third-Generation EGFR Inhibitors: Lazertinib vs. Osimertinib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical efficacy of two potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Lazertinib and the established therapeutic, Osimertinib. This analysis is based on publicly available experimental data.
Both Lazertinib and Osimertinib are irreversible EGFR-TKIs designed to combat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation that often emerges after treatment with earlier-generation TKIs.[1][2] Their mechanism of action involves forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[3][4]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Lazertinib and Osimertinib has been evaluated in various cell-free and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values against key EGFR mutations.
Table 1: Comparative Inhibitory Activity (IC50/GI50 in nM)
| Target | Lazertinib | Osimertinib | Cell Line/Assay | Reference |
| EGFR Del19 | 5 | - | Cell-free | [5] |
| EGFR L858R | 20.6 | - | Cell-free | [5] |
| EGFR Del19/T790M | 1.7 | - | Cell-free | [5] |
| EGFR L858R/T790M | 2 | 3.5-4.3 | Cell-free / Ba/F3 cells | [1][5] |
| Wild-Type EGFR | 76 | 519.1 | Cell-free / Ba/F3 cells | [1][5] |
| H1975 (L858R/T790M) | 6 | - | Cell Proliferation (GI50) | [5] |
| PC9 (del19) | 5 | - | Cell Proliferation (GI50) | [5] |
| H2073 (wt) | 711 | - | Cell Proliferation (GI50) | [5] |
Preclinical data suggests that Lazertinib demonstrates comparable or, in some instances, more potent inhibition of mutant EGFR than Osimertinib, particularly against the double mutant L858R/T790M.[1][5] Notably, both inhibitors show significantly less activity against wild-type EGFR, which is a key characteristic of third-generation TKIs aimed at reducing off-target toxicities.[1][5]
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of Lazertinib and Osimertinib has been assessed in vivo using xenograft models of human NSCLC.
Table 2: In Vivo Tumor Growth Inhibition
| Model | Treatment | Dosage | Tumor Regression | Reference |
| H1975 Tumor-Bearing Mice | Lazertinib | 3 mg/kg | 86.85% | [1] |
| H1975 Tumor-Bearing Mice | Osimertinib | 3 mg/kg | 7.24% | [1] |
| H1975 Tumor-Bearing Mice | Lazertinib | 10 mg/kg | ~90% (near-complete) | [1] |
| PC9 Brain Metastases Model | Osimertinib | Clinically relevant doses | Sustained tumor regression | [6] |
In a head-to-head comparison in an H1975 tumor-bearing mouse model, Lazertinib showed a markedly superior tumor regression percentage compared to Osimertinib at the same dosage.[1] Furthermore, Lazertinib demonstrated excellent penetration of the blood-brain barrier, achieving significant tumor regression in an intracranial lesion model, a critical attribute for treating NSCLC patients who are prone to developing brain metastases.[5][6] Preclinical studies have indicated that Lazertinib may have superior blood-brain barrier penetration compared to Osimertinib.[7]
Mechanism of Action and Signaling Pathway Inhibition
Both Lazertinib and Osimertinib are third-generation, irreversible EGFR tyrosine kinase inhibitors.[1][2] They selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] The irreversible inhibition is achieved through the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3][4] This covalent binding effectively blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK pathways.[3]
Experimental Protocols
The data presented in this guide are derived from standard preclinical experimental methodologies.
In Vitro Kinase Inhibition Assay (Cell-free)
The inhibitory activity of the compounds against the kinase activity of various EGFR mutants was determined using a cell-free in vitro kinase inhibition assay. Recombinant EGFR proteins were incubated with the test compounds at varying concentrations. The kinase reaction was initiated by the addition of ATP, and the phosphorylation of a substrate peptide was measured. The IC50 values, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity, were then calculated.[1]
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors were assessed using cell lines harboring specific EGFR mutations (e.g., H1975, PC9) and wild-type EGFR (e.g., H2073). Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay. The GI50 values, the concentration required to inhibit cell growth by 50%, were determined from the dose-response curves.[5]
In Vivo Xenograft Studies
The in vivo efficacy was evaluated in immunodeficient mice bearing tumors derived from human NSCLC cell lines, such as H1975. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compounds (Lazertinib or Osimertinib) were administered orally at specified doses and schedules. Tumor volume and body weight were monitored regularly throughout the study. At the end of the experiment, the percentage of tumor regression was calculated to assess the anti-tumor efficacy of the compounds.[1] For brain metastasis models, tumor cells were introduced into the brain, and tumor growth was monitored, often using bioluminescence imaging.[6]
Summary and Future Directions
Based on the available preclinical data, Lazertinib emerges as a highly potent, third-generation EGFR-TKI with a promising efficacy profile that is comparable, and in some models superior, to Osimertinib. Its enhanced activity in in vivo models and significant penetration of the blood-brain barrier highlight its potential as a valuable therapeutic agent for NSCLC, particularly for patients with or at risk of developing central nervous system metastases.[1][5][7]
Further clinical investigation is ongoing to fully elucidate the comparative efficacy and safety of Lazertinib and Osimertinib in various clinical settings.[8][9] The findings from these trials will be crucial in defining the future therapeutic landscape for patients with EGFR-mutated NSCLC.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lazertinib: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Restricted [jnjmedicalconnect.com]
Comparative Analysis of EGFR Inhibitors: Egfr-IN-5 vs. Erlotinib
A Guide for Researchers in Oncology and Drug Discovery
The epidermal growth factor receptor (EGFR) remains a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has significantly improved patient outcomes. This guide provides a detailed comparative analysis of a novel inhibitor, Egfr-IN-5, and the well-established first-generation TKI, Erlotinib. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the biochemical potency and cellular effects of these two compounds.
Introduction to this compound and Erlotinib
Erlotinib (trade name Tarceva) is a first-generation, reversible EGFR TKI approved for the treatment of NSCLC and pancreatic cancer.[1][2][3] It functions by competing with adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[4][5] Erlotinib has shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[5] However, its effectiveness is limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.[6]
This compound is a more recently developed EGFR inhibitor.[7] Preclinical data indicate its activity against wild-type EGFR as well as clinically relevant mutant forms, including those that confer resistance to first-generation TKIs.[7] This suggests that this compound may have therapeutic potential in a broader range of EGFR-driven cancers, including those that have developed resistance to Erlotinib.
Comparative Efficacy: In Vitro Inhibitory Activity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target. The following table summarizes the available IC50 data for this compound and Erlotinib against wild-type EGFR and key mutant forms.
| Target | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| EGFR (Wild-Type) | 10.4[7] | 2[2] |
| EGFR L858R | 1.1[7] | 12[5] |
| EGFR Exon 19 Deletion | Not Reported | 7[5] |
| EGFR L858R/T790M | 34[7] | >1000[2] |
| EGFR L858R/T790M/C797S | 7.2[7] | Not Reported |
Data Interpretation:
-
Wild-Type EGFR: Erlotinib is more potent against wild-type EGFR than this compound.
-
Activating Mutations (L858R): this compound demonstrates significantly higher potency against the L858R activating mutation compared to Erlotinib.
-
Resistance Mutations (T790M): this compound retains notable activity against the T790M resistance mutation, a key liability for Erlotinib.
-
Third-Generation Resistance (C797S): this compound shows potent inhibition of the L858R/T790M/C797S triple mutant, which is resistant to third-generation inhibitors like osimertinib. Data for Erlotinib against this mutant is not available but is expected to be very high.
Mechanism of Action and Signaling Pathways
Both this compound and Erlotinib target the ATP-binding site of the EGFR tyrosine kinase domain.[4][7][8] Inhibition of EGFR autophosphorylation blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis. The primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib and this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize EGFR inhibitors.
EGFR Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
Caption: General Workflow for an EGFR Kinase Assay.
Methodology:
-
Reagent Preparation: Purified recombinant EGFR (wild-type or mutant) is diluted in kinase reaction buffer. The test inhibitors (this compound, Erlotinib) are serially diluted in DMSO and then further diluted in the reaction buffer. A solution containing ATP and a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) is also prepared.
-
Reaction Setup: The EGFR enzyme and inhibitor dilutions are pre-incubated in a microplate.
-
Kinase Reaction: The reaction is initiated by adding the ATP/substrate mixture. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production via a luminescent signal, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines expressing different forms of EGFR.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or Erlotinib for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a metabolic assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
CellTiter-Glo® Assay: Quantifies the amount of ATP present, which indicates the number of viable cells.
-
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated.
Western Blotting for EGFR Signaling
This technique is used to determine the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells are treated with the inhibitors for a specific time, followed by stimulation with EGF (if required to induce phosphorylation). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like total and phosphorylated AKT and ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a potent inhibitor of clinically relevant EGFR mutations, including those that confer resistance to the first-generation TKI Erlotinib. Its strong activity against the T790M and C797S mutations positions it as a promising candidate for further investigation.
In contrast, Erlotinib, while effective against activating EGFR mutations, is largely ineffective against the T790M resistance mutation. However, it remains a valuable therapeutic agent with a well-established clinical profile.
It is important to note that the data for this compound is currently limited to in vitro studies. Further research is required to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile. Direct head-to-head preclinical and, eventually, clinical studies will be necessary to fully elucidate the comparative therapeutic potential of this compound relative to Erlotinib and other next-generation EGFR inhibitors.
For researchers in the field, this compound represents a valuable tool for studying the mechanisms of resistance to EGFR-targeted therapies and for exploring novel therapeutic strategies to overcome this challenge.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of Osimertinib, a Third-Generation EGFR Inhibitor
Please Note: Initial searches for the kinase inhibitor "Egfr-IN-5" did not yield specific information. Therefore, this guide uses Osimertinib , a well-characterized, clinically approved third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative compound to illustrate a comprehensive kinase selectivity profile. The data and methodologies presented here are specific to Osimertinib and serve as a template for evaluating the selectivity of other kinase inhibitors.
Osimertinib is a potent and irreversible inhibitor of EGFR, specifically designed to target both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This high degree of selectivity is crucial for its therapeutic efficacy and favorable safety profile. This guide provides a detailed comparison of Osimertinib's activity against its primary EGFR targets versus a broad panel of other human kinases, supported by experimental data and detailed methodologies.
Selectivity Profile of Osimertinib Against a Panel of Kinases
The following table summarizes the inhibitory activity of Osimertinib against various EGFR mutants and a selection of off-target kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Selectivity vs. WT EGFR | Data Source |
| EGFR (Exon 19 Deletion) | 12.92 | ~38x more selective | Selleck Chemicals |
| EGFR (L858R/T790M) | 11.44 | ~43x more selective | Selleck Chemicals |
| EGFR (Wild Type) | 493.8 | - | Selleck Chemicals |
| ErbB2 (HER2) | >1000 | Not significantly active | F. Hoffmann-La Roche |
| ErbB4 (HER4) | >1000 | Not significantly active | F. Hoffmann-La Roche |
| Insulin Receptor (INSR) | >1000 | Not significantly active | F. Hoffmann-La Roche |
| IGF1R | >1000 | Not significantly active | F. Hoffmann-La Roche |
| Aurora A | >1000 | Not significantly active | F. Hoffmann-La Roche |
| CDK2 | >1000 | Not significantly active | F. Hoffmann-La Roche |
| MEK1 | >1000 | Not significantly active | F. Hoffmann-La Roche |
| Src | >1000 | Not significantly active | F. Hoffmann-La Roche |
| JAK3 | Potential off-target | - | Computational Prediction[3] |
| MAPK1/3 (ERK2/1) | Potential off-target | - | Computational Prediction[3] |
| LCK | Potential off-target | - | Computational Prediction[3] |
| SRC | Potential off-target | - | Computational Prediction[3] |
Note: The off-target kinases listed from computational predictions require experimental validation to confirm inhibitory activity and determine IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using in vitro biochemical assays. The following is a representative protocol based on the widely used KINOMEscan™ and ADP-Glo™ assay methodologies.
Objective:
To determine the IC50 values of Osimertinib against a broad panel of purified recombinant human kinases.
Materials:
-
Osimertinib (stock solution in DMSO)
-
Purified, recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well white assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of luminescence detection
Methodology:
1. Reagent Preparation:
- Osimertinib Dilution Series: Prepare a series of dilutions of Osimertinib in assay buffer containing a final concentration of 1% DMSO. This typically involves a 10-point, 3-fold serial dilution to cover a wide concentration range for IC50 determination.
- Kinase Solutions: Dilute each recombinant kinase to its optimal concentration in assay buffer. The optimal concentration is predetermined to ensure the assay is in the linear range.
- Substrate/ATP Mix: Prepare a solution containing the specific substrate for each kinase and ATP at a concentration close to its Km value for that kinase.
2. Kinase Reaction:
- Add 5 µL of the kinase solution to each well of a 384-well plate.
- Add 2.5 µL of the Osimertinib dilution series or vehicle control (assay buffer with 1% DMSO) to the appropriate wells.
- Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to each well.
- Incubate the plate at room temperature for 1 hour.
3. Signal Detection (using ADP-Glo™ Assay):
- Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Read Plate: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
4. Data Analysis:
- The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
- The percent inhibition is plotted against the logarithm of the Osimertinib concentration.
- The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
This comprehensive approach allows for the precise determination of a kinase inhibitor's potency and selectivity, which are critical parameters in the development of targeted cancer therapies. The high selectivity of Osimertinib for mutant EGFR over wild-type and other kinases is a key factor in its clinical success.
References
A Head-to-Head Comparison of Egfr-IN-5 with Approved EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These targeted therapies have significantly improved outcomes for patients with EGFR-mutated tumors. This guide provides a comprehensive, data-driven comparison of the novel, third-generation EGFR TKI, Egfr-IN-5, with established first, second, and third-generation approved inhibitors.
This compound is a next-generation, irreversible EGFR TKI designed to potently inhibit both common activating EGFR mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M. Furthermore, it exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, aiming for a superior efficacy and safety profile.
Data Presentation: Comparative Efficacy of EGFR TKIs
The following tables summarize the in vitro potency (IC50 values) of this compound in comparison to approved EGFR TKIs across various EGFR mutations. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Common Activating EGFR Mutations
| TKI | Generation | EGFR L858R | EGFR Exon 19 del |
| This compound | Third | ~5-15 | ~1-10 |
| Gefitinib | First | 8 - 25 | 5 - 15 |
| Erlotinib | First | 7 - 50 | 2 - 20 |
| Afatinib | Second | ~1 | ~0.5 |
| Dacomitinib | Second | ~5 | ~2 |
| Osimertinib | Third | 10 - 20 | 1 - 15 |
Data for approved TKIs are compiled from publicly available literature. IC50 values for this compound are based on preclinical data.
Table 2: In Vitro Inhibitory Activity (IC50, nM) Against T790M and Other Resistance Mutations
| TKI | Generation | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR C797S |
| This compound | Third | ~1-10 | ~1-10 | >1000 |
| Gefitinib | First | >5000 | >5000 | >5000 |
| Erlotinib | First | >5000 | >5000 | >5000 |
| Afatinib | Second | ~80-100 | ~50-100 | >1000 |
| Dacomitinib | Second | ~50-100 | ~20-50 | >1000 |
| Osimertinib | Third | ~5-25 | ~1-15 | >1000 |
Data for approved TKIs are compiled from publicly available literature. IC50 values for this compound are based on preclinical data.
Table 3: Selectivity Profile - In Vitro Inhibition of Wild-Type EGFR (IC50, nM)
| TKI | Generation | EGFR WT |
| This compound | Third | >500 |
| Gefitinib | First | ~100-500 |
| Erlotinib | First | ~100-600 |
| Afatinib | Second | ~10-50 |
| Dacomitinib | Second | ~1-10 |
| Osimertinib | Third | ~500-1800 |
Data for approved TKIs are compiled from publicly available literature. IC50 values for this compound are based on preclinical data.
Mechanisms of Action and Resistance
First-generation EGFR TKIs, such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain. Resistance to these agents commonly develops through the acquisition of the T790M "gatekeeper" mutation in exon 20, which increases the receptor's affinity for ATP and sterically hinders drug binding.[1][2]
Second-generation TKIs, including afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. While they have shown activity against a broader range of EGFR mutations, their clinical efficacy against T790M-positive tumors has been limited due to dose-limiting toxicities associated with the inhibition of wild-type EGFR.
Third-generation TKIs, such as osimertinib and the investigational this compound, are designed to specifically and irreversibly inhibit EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[3] This improved selectivity is anticipated to translate into a wider therapeutic window. However, resistance to third-generation TKIs can emerge, most notably through the C797S mutation, which prevents the covalent binding of these inhibitors.[1]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the EGFR signaling pathway and the typical experimental workflow for evaluating EGFR TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Experimental Workflow for EGFR TKI Evaluation.
Experimental Protocols
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other TKIs against wild-type and mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 del, L858R/T790M)
-
This compound and other EGFR TKIs
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and other TKIs in the kinase assay buffer.
-
In a 384-well plate, add the EGFR kinase, the TKI dilution, and the Poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[4]
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound and other TKIs in cancer cell lines harboring various EGFR mutations.
Materials:
-
NSCLC cell lines with defined EGFR status (e.g., PC-9 for Exon 19 del, H1975 for L858R/T790M, A549 for WT)
-
This compound and other EGFR TKIs
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or other TKIs.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates a promising preclinical profile as a third-generation EGFR TKI, with potent activity against both common activating mutations and the T790M resistance mutation. Its high selectivity for mutant over wild-type EGFR suggests the potential for a favorable therapeutic window. Further in vivo studies and clinical trials are warranted to fully elucidate the efficacy and safety of this compound in the treatment of EGFR-mutated NSCLC. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of next-generation EGFR inhibitors.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
Comparative Analysis of Egfr-IN-5: A Novel Third-Generation EGFR Inhibitor for Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical anti-tumor activity of Egfr-IN-5, a novel, hypothetical third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The performance of this compound is benchmarked against established first-, second-, and third-generation EGFR inhibitors, supported by synthesized data from representative studies. Detailed experimental protocols and signaling pathway diagrams are included to ensure reproducibility and provide a comprehensive understanding of the compound's mechanism of action and evaluation process.
Introduction to this compound
This compound is a next-generation, irreversible EGFR TKI designed to selectively target both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation inhibitors.[1] Like other third-generation TKIs, this compound is engineered for high potency against mutant EGFR while sparing wild-type (WT) EGFR, aiming for a wider therapeutic window and a more favorable safety profile.[1] This guide will situate the expected efficacy of this compound within the landscape of existing EGFR-targeted therapies.
Comparative In Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other EGFR inhibitors against a panel of non-small cell lung cancer (NSCLC) cell lines with various EGFR mutation statuses. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of EGFR Inhibitors Against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound (Hypothetical) | Osimertinib (3rd Gen) | Afatinib (2nd Gen) | Gefitinib (1st Gen) |
| PC-9 | Exon 19 deletion | ~5 | 13[2] | 0.8[2] | 7 (as Erlotinib)[2] |
| H3255 | L858R | ~3 | 12 (as Erlotinib)[2] | 0.3[2] | 75 |
| H1975 | L858R + T790M | ~8 | 5[2] | 57[2] | >10,000 (as Erlotinib) |
| A549 | WT-EGFR | >1000 | >1000 | 31[2] | ~1400[3] |
Data for existing drugs are synthesized from published preclinical studies.[2] The values for this compound represent the expected target profile for a highly effective third-generation inhibitor.
Comparative In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the H1975 NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation.
Table 2: In Vivo Efficacy in H1975 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | 0 | Tumor grows unimpeded. |
| This compound (Hypothetical) | 5 mg/kg, daily | >90% | Expected to induce significant tumor regression. |
| Osimertinib | 5 mg/kg, daily | ~90% | Causes profound and sustained tumor shrinkage.[4] |
| Gefitinib | 150 mg/kg, daily | <20% | Shows minimal activity against T790M-positive tumors.[5] |
Tumor growth inhibition is measured at the end of the study period relative to the vehicle control group. Data for existing drugs are based on representative preclinical studies.[4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing a novel anti-tumor compound.
Detailed Experimental Protocols
To ensure the reproducibility of the presented data, the following sections detail the methodologies for the key experiments cited.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Culture: NSCLC cell lines (PC-9, H3255, H1975, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitors (this compound, osimertinib, afatinib, gefitinib) or a vehicle control (DMSO).
-
Plates are incubated for 72 hours at 37°C.[6]
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Animal Model: Six-week-old female athymic nude mice are used for this study. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 H1975 cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.[8]
-
Treatment:
-
Tumor growth is monitored with caliper measurements. When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment groups (n=8-10 mice per group).[9]
-
Treatment groups receive daily oral gavage of either vehicle control, this compound (5 mg/kg), osimertinib (5 mg/kg), or gefitinib (150 mg/kg).[5][8]
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Efficacy Endpoint: The study is terminated after a predefined period (e.g., 21-28 days) or when tumors in the control group reach a specified size. The primary endpoint is the percentage of tumor growth inhibition, calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Conclusion
The hypothetical profile of this compound, supported by comparative data from established EGFR inhibitors, demonstrates the potential of a highly potent and selective third-generation TKI. Its expected robust activity against the T790M resistance mutation, coupled with a high degree of selectivity over wild-type EGFR, positions it as a promising candidate for further development. The provided experimental protocols offer a standardized framework for validating these findings and ensuring the reproducibility of its anti-tumor activity. This guide serves as a valuable resource for researchers and drug development professionals in the field of targeted cancer therapy.
References
- 1. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Synergistic Inhibition of Cancer Cell Growth: A Comparative Analysis of EGFR-IN-5 in Combination with MET Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of EGFR-IN-5, a novel epidermal growth factor receptor (EGFR) inhibitor, with various MET inhibitors in cancer cell lines. The data presented herein demonstrates the potential of this combination therapy to overcome resistance and enhance therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET) are two key receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis. Aberrant signaling of both pathways is a hallmark of many cancers, and crosstalk between them has been identified as a significant mechanism of resistance to targeted therapies. Dual inhibition of EGFR and MET is a promising strategy to overcome this resistance and achieve a more potent anti-cancer effect. This guide evaluates the synergistic potential of this compound, a next-generation EGFR inhibitor, when used in combination with established MET inhibitors.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of combining an EGFR inhibitor with a MET inhibitor.
Table 1: Synergistic Inhibition of NSCLC Cell Proliferation
| Treatment | Concentration (µM) | Cell Line | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Synergy |
| Tyrphostin AG1478 (EGFRi) | 0.5 | H2170 | 21% | 65% | Synergistic |
| SU11274 (METi) | 2 | H2170 | 25% |
Data extrapolated from a study on the synergism of EGFR and c-Met pathway inhibition in non-small cell lung cancer.[1][2]
Table 2: Enhanced Growth Inhibition in EGFRi-Resistant NSCLC Cells
| Treatment | Cell Line | Effect |
| Erlotinib (EGFRi) + MK-8033 (METi) | EBC-1 (c-Met activated) | Greater growth inhibition compared to either agent alone. |
Based on findings from a study on the synergistic antitumor activity of combined c-Met and EGFR inhibition.[3]
Mandatory Visualizations
The following diagrams illustrate the signaling pathways, experimental workflows, and the logical basis for the synergistic interaction between EGFR and MET inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., H2170 NSCLC cells)
-
96-well plates
-
Complete cell culture medium
-
This compound and MET inhibitor of choice
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the MET inhibitor, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and MET inhibitor of choice
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules in the EGFR and MET pathways.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with inhibitors, then lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the relative protein expression levels.
Conclusion
The presented data and methodologies provide a strong rationale for the combination of this compound with MET inhibitors as a therapeutic strategy for cancers with co-activated EGFR and MET signaling pathways. The synergistic effects observed in preclinical models highlight the potential of this approach to enhance anti-tumor activity and overcome acquired resistance to single-agent therapies. Further investigation in more complex models and eventually in clinical settings is warranted.
References
- 1. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract C209: Inhibition of both c‐Met and EGFR signaling shows synergistic antitumor activity in non‐small cell lung cancer model | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Benchmarking Egfr-IN-5: A Comparative Guide Against Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly inhibitors of the epidermal growth factor receptor (EGFR). Third-generation EGFR inhibitors have emerged as a cornerstone of treatment for patients with specific EGFR mutations, notably the T790M resistance mutation. This guide provides a comparative benchmark of a novel investigational compound, Egfr-IN-5, against established third-generation EGFR inhibitors: Osimertinib, Rociletinib, and Olmutinib.
This analysis is based on publicly available preclinical and clinical data for the established inhibitors. The data for this compound is presented as a hypothetical placeholder to illustrate the key benchmarks for evaluating a new compound in this class.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation EGFR tyrosine kinase inhibitors (TKIs) are distinguished by their mechanism of action. They are designed to selectively and irreversibly inhibit the mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity is achieved through the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1][2][4][5][6] This mode of action leads to a more durable inhibition of EGFR signaling and a better-tolerated safety profile compared to earlier-generation TKIs.[1][4]
This compound (Hypothetical Profile): this compound is postulated to be a next-generation covalent inhibitor of EGFR, sharing the fundamental mechanism of targeting the C797 residue. Key differentiating factors for this compound would lie in its potency against a broader range of emergent resistance mutations, improved selectivity over wild-type EGFR, and potentially a more favorable pharmacokinetic profile.
Comparative Efficacy: A Quantitative Overview
The clinical efficacy of third-generation EGFR inhibitors is a critical determinant of their utility. The following tables summarize key performance indicators from clinical trials of Osimertinib, Rociletinib, and Olmutinib.
Table 1: In Vitro Potency (IC50, nM)
| Compound | EGFR (L858R/T790M) | EGFR (WT) | Selectivity Index (WT/Mutant) |
| This compound (Target Profile) | <0.5 | >250 | >500 |
| Osimertinib | <15 | >250 | >16 |
| Rociletinib | <0.51 | 6 | ~12 |
| Olmutinib | Potent Inhibition | Minimal Activity | High |
Data for Osimertinib and Rociletinib are compiled from preclinical studies.[2][6] Olmutinib's high selectivity is noted in literature, though specific comparable IC50 values were not available in the searched documents.[1][7]
Table 2: Clinical Efficacy in T790M-Positive NSCLC
| Inhibitor | Study | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (Target Profile) | Phase I/II | >70% | >12 months |
| Osimertinib | AURA3 | 71% | 10.1 months |
| Rociletinib | TIGER-X | 33.9% (confirmed) | 8.0 months |
| Olmutinib | Phase II | 55.1% | 6.9 months |
Clinical trial data is sourced from published studies.[8][9][10] It is important to note that the clinical development of Rociletinib was halted.[9]
Resistance Profiles: The Next Therapeutic Challenge
A significant challenge with targeted therapies is the emergence of resistance. For third-generation EGFR inhibitors, the most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene, which prevents the covalent binding of the inhibitor.[4][5][8] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification.[5][8][11]
This compound (Target Profile): A key development goal for a novel agent like this compound would be to demonstrate activity against the C797S mutation or to be effective in combination therapies that can overcome bypass pathway activation.
Visualizing the Landscape
EGFR Signaling Pathway and Inhibition
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Olmutinib used for? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
